molecular formula C17H16O4 B12430278 4,4-Isopropylidenediphenoxyaceticacid

4,4-Isopropylidenediphenoxyaceticacid

Cat. No.: B12430278
M. Wt: 284.31 g/mol
InChI Key: GWBKPRMIZMJPBM-UHFFFAOYSA-N
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Description

4,4-Isopropylidenediphenoxyaceticacid is a chemical derivative of 4,4'-Isopropylidenediphenol (Bisphenol A, or BPA), a key monomer in producing high-performance polymers . While BPA is primarily used in the synthesis of polycarbonate plastics and epoxy resins, the introduction of acetic acid groups in this compound alters its reactivity and properties, making it a valuable intermediate for specialized organic synthesis and materials science research . Researchers can utilize this compound to develop novel polymeric materials, such as modified polyesters or polyethers, potentially leading to plastics with distinct thermal or mechanical characteristics. It may also serve as a precursor for creating specialized cross-linking agents or additives that can modify the surface properties and performance of other industrial polymers. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2,2-dimethyl-7,9-dioxatricyclo[8.2.2.23,6]hexadeca-1(12),3(16),4,6(15),10,13-hexaene-8-carboxylic acid

InChI

InChI=1S/C17H16O4/c1-17(2)11-3-7-13(8-4-11)20-16(15(18)19)21-14-9-5-12(17)6-10-14/h3-10,16H,1-2H3,(H,18,19)

InChI Key

GWBKPRMIZMJPBM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=C(C=C2)OC(OC3=CC=C1C=C3)C(=O)O)C

Origin of Product

United States

Advanced Methodologies for Structural Elucidation and Characterization of 4,4 Isopropylidenediphenoxyaceticacid

Spectroscopic Approaches to Molecular Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides unparalleled insight into molecular structure. By analyzing the absorption, emission, or scattering of radiation by a molecule, detailed information about its atomic composition, connectivity, and the nature of its chemical bonds can be obtained. For a molecule with the complexity of 4,4'-Isopropylidenediphenoxyacetic acid, a combination of nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques is required for an unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Heteronuclear Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in a molecule.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 4,4'-Isopropylidenediphenoxyacetic acid provides key insights into its proton environments. The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid groups, and the methyl protons of the isopropylidene group. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the adjacent functional groups.

Predicted ¹H NMR Data for 4,4'-Isopropylidenediphenoxyacetic acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~10-12Singlet (broad)2H
Aromatic (ortho to -OCH₂)~6.8-7.0Doublet4H
Aromatic (ortho to -C(CH₃)₂)~7.1-7.3Doublet4H
Methylene (-OCH₂-)~4.6Singlet4H
Isopropylidene (-C(CH₃)₂-)~1.6Singlet6H

This data is predicted and may vary from experimental values.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Data for 4,4'-Isopropylidenediphenoxyacetic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)~175
Aromatic (C -O)~155
Aromatic (C -C(CH₃)₂)~145
Aromatic (ortho to -OCH₂)~115
Aromatic (ortho to -C(CH₃)₂)~128
Methylene (-OC H₂-)~65
Isopropylidene (-C (CH₃)₂)~42
Isopropylidene (-C(C H₃)₂)~31

This data is predicted and may vary from experimental values.

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For 4,4'-Isopropylidenediphenoxyacetic acid, COSY would show correlations between the adjacent aromatic protons on the same phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is an essential experiment for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecular structure. For instance, it would show a cross-peak between the signal for the methylene protons and the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. In the case of 4,4'-Isopropylidenediphenoxyacetic acid, HMBC would show correlations from the methyl protons of the isopropylidene group to the quaternary carbon of the same group and to the adjacent aromatic carbons. It would also show correlations from the methylene protons to the carbons of the aromatic ring and to the carboxylic acid carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational energy levels of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a characteristic spectrum that is unique to the molecule, often referred to as a "molecular fingerprint."

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The predicted FTIR spectrum of 4,4'-Isopropylidenediphenoxyacetic acid would exhibit characteristic absorption bands corresponding to the various functional groups in its structure.

Predicted FTIR Absorption Bands for 4,4'-Isopropylidenediphenoxyacetic acid

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (isopropyl & methylene)
~1710C=O stretchCarboxylic acid
~1600, ~1500C=C stretchAromatic ring
~1240C-O stretchAryl ether
~1180C-O stretchCarboxylic acid

This data is predicted and may vary from experimental values.

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H tend to give strong signals in FTIR, non-polar bonds and symmetric vibrations, such as the C-C bonds of the aromatic rings and the isopropylidene group, often produce strong signals in Raman spectra.

Predicted Raman Shifts for 4,4'-Isopropylidenediphenoxyacetic acid

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (isopropyl & methylene)
~1610C=C stretchAromatic ring (symmetric)
~1350C-H bendAliphatic
~830Ring breathingp-disubstituted benzene (B151609)
~750C-C stretchIsopropylidene

This data is predicted and may vary from experimental values.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 4,4'-Isopropylidenediphenoxyacetic acid. Through ionization and subsequent analysis of mass-to-charge ratios, it provides a wealth of information regarding the molecule's elemental makeup and the connectivity of its constituent atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4,4'-Isopropylidenediphenoxyacetic acid, with a molecular formula of C₁₉H₂₀O₆, the theoretical monoisotopic mass is 344.12598 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), can measure this mass with precision in the parts-per-million (ppm) range, which serves to confirm the elemental composition and distinguish it from other potential isobaric compounds. The technique can be performed in both positive and negative ion modes, detecting various adducts.

Table 1: Predicted HRMS Data for 4,4'-Isopropylidenediphenoxyacetic acid Adducts

Adduct FormFormulaTheoretical m/z
[M+H]⁺[C₁₉H₂₁O₆]⁺345.13326
[M+Na]⁺[C₁₉H₂₀O₆Na]⁺367.11520
[M-H]⁻[C₁₉H₁₉O₆]⁻343.11870
Data sourced from predicted values. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. core.ac.uknih.govnih.gov For 4,4'-Isopropylidenediphenoxyacetic acid, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a roadmap of the molecule's structure.

While specific experimental MS/MS data for this exact compound is not detailed in the provided results, logical fragmentation pathways can be proposed based on its chemical structure and known fragmentation patterns of similar compounds like Bisphenol A (BPA). nih.govresearchgate.net Key fragmentation would likely include:

Loss of Carboxymethyl Group: Cleavage of the ether bond resulting in the loss of a carboxymethyl radical (•CH₂COOH) or acetic acid (CH₃COOH).

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid functional groups.

Isopropylidene Bridge Cleavage: Fragmentation at the isopropylidene bridge, characteristic of BPA and its derivatives, often involving the loss of a methyl group (CH₃) or the cleavage of the bond connecting the two phenyl rings. researchgate.net

Table 2: Proposed MS/MS Fragmentation of 4,4'-Isopropylidenediphenoxyacetic acid ([M-H]⁻, m/z 343.12)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
343.12299.13CO₂Loss of carbon dioxide from one carboxyl group.
343.12285.11C₂H₂O₂Loss of a ketene (B1206846) group from a carboxylate.
343.12227.07C₅H₆O₃Cleavage involving loss of a phenoxyacetic acid moiety.
227.07212.05CH₃Loss of a methyl radical from the isopropylidene bridge of a BPA-like fragment. thermofisher.com

Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Characterization

Electronic spectroscopy provides insight into the electronic transitions within a molecule, particularly the aromatic systems that act as chromophores.

The structure of 4,4'-Isopropylidenediphenoxyacetic acid contains two phenyl rings, which constitute its primary chromophores. UV-Vis absorption spectroscopy is used to study the π → π* electronic transitions within these aromatic rings. The substitution of the benzene rings with auxochromes (the ether and alkyl groups) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The absorption spectrum would likely exhibit characteristic bands in the ultraviolet region.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. documentsdelivered.com Aromatic compounds are often fluorescent. Upon excitation at a wavelength corresponding to an absorption band, 4,4'-Isopropylidenediphenoxyacetic acid would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence emission and excitation spectra can provide further information about the electronic structure and the molecular environment. researchgate.netresearchgate.net

Diffraction Techniques for Crystalline Structure and Conformational Analysis

Single-Crystal X-ray Diffraction for Atomic Connectivity and Stereochemical Assignment

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. springernature.comrigaku.com This technique involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

For 4,4'-Isopropylidenediphenoxyacetic acid, an SC-XRD analysis would provide unambiguous confirmation of its atomic connectivity. It would also reveal detailed conformational information, such as the torsion angles of the phenoxyacetic acid groups relative to each other and the geometry of the isopropylidene bridge. This data is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid groups.

Table 3: Representative Data Obtained from Single-Crystal XRD Analysis

ParameterDescriptionExample Value
Crystal SystemThe crystal system to which the unit cell belongs (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal structure.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a = 13.2, b = 10.3, c = 7.5
α, β, γ (°)The angles of the unit cell.α = 90, β = 102.2, γ = 90
Volume (ų)The volume of the unit cell.995.4
ZThe number of molecules per unit cell.2
Note: The values presented are illustrative examples based on similar structures and not experimental data for the title compound. rsc.org

Powder X-ray Diffraction for Polymorphic Studies and Crystallinity Determination

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing polycrystalline materials. nih.gov It is particularly important in pharmaceutical sciences for identifying different crystalline forms, or polymorphs, of a substance. rigaku.comparticle.dk Polymorphs are chemically identical but have different crystal structures, which can lead to significant differences in physical properties like solubility and stability. bibliotekanauki.pl

A PXRD experiment involves exposing a powdered sample to X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting pattern is a unique "fingerprint" for a specific crystalline phase. nih.gov By comparing the experimental PXRD pattern of 4,4'-Isopropylidenediphenoxyacetic acid to reference patterns, one can identify the specific polymorph present. Furthermore, PXRD can be used to determine the degree of crystallinity in a sample, distinguishing between ordered crystalline material and disordered amorphous content. The technique is also essential for monitoring the stability of a solid form, as it can detect conversions from one polymorph to another. particle.dkresearchgate.net

Chiroptical Methods for Stereochemical Assignment (If Stereoisomers or Derivatives are Relevant)

While 4,4'-Isopropylidenediphenoxyacetic acid itself is not chiral, the formation of chiral derivatives or the presence of stereoisomers in related compounds would necessitate the use of chiroptical methods for the unambiguous assignment of their absolute configuration. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the stereochemistry of chiral molecules. nih.govencyclopedia.pub It measures the difference in absorption of left and right circularly polarized light by a sample in the UV-Vis region. encyclopedia.pub While the two enantiomers of a chiral substance will have identical UV-Vis absorption spectra, their ECD spectra will be mirror images of each other. encyclopedia.pub

For a chiral derivative of 4,4'-Isopropylidenediphenoxyacetic acid, ECD analysis would involve dissolving the sample in a suitable solvent and recording the spectrum. The resulting spectrum, characterized by positive or negative Cotton effects, provides a unique fingerprint of the molecule's three-dimensional structure. The experimental spectrum is then typically compared with quantum-mechanical calculations of the predicted ECD spectra for all possible stereoisomers. encyclopedia.pub A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the chiral center(s). The intensity of the ECD signal is also proportional to the enantiomeric excess of the sample. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. bruker.com VCD provides detailed information about the stereochemical and conformational properties of chiral molecules in solution. bruker.comnih.gov

In the analysis of a chiral derivative of 4,4'-Isopropylidenediphenoxyacetic acid, the VCD spectrum would be recorded in the mid-infrared region. Each stereoisomer would produce a unique VCD spectrum. Similar to ECD, the assignment of absolute configuration is typically achieved by comparing the experimental VCD spectrum with the results of quantum chemical calculations for the possible stereoisomers. nih.gov VCD can be particularly sensitive to the conformation of flexible molecules, providing insights into their preferred shapes in solution. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of 4,4'-Isopropylidenediphenoxyacetic acid and for separating it from any impurities or related isomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like 4,4'-Isopropylidenediphenoxyacetic acid. The purity of commercially available 4,4'-Isopropylidenediphenoxyacetic acid is often stated as 98% as determined by HPLC. myskinrecipes.com

The method involves injecting a solution of the compound onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram. The area of the peak corresponding to 4,4'-Isopropylidenediphenoxyacetic acid relative to the total area of all peaks provides a measure of its purity.

A typical reversed-phase HPLC method for the purity analysis of 4,4'-Isopropylidenediphenoxyacetic acid might employ the following conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid)
Gradient Isocratic or gradient elution depending on the impurity profile
Flow Rate 1.0 mL/min
Detection UV at 225 nm or 275 nm
Injection Volume 10 µL
Temperature Ambient or controlled (e.g., 25 °C)

This table represents a hypothetical, yet typical, set of HPLC parameters for the analysis of 4,4'-Isopropylidenediphenoxyacetic acid.

Gas Chromatography (GC) for Volatile Derivative Characterization

Gas Chromatography (GC) is a high-resolution analytical technique suitable for volatile and thermally stable compounds. Due to its carboxylic acid groups, 4,4'-Isopropylidenediphenoxyacetic acid is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the carboxylic acid groups into less polar and more volatile ester groups. d-nb.info

This derivatization is typically achieved by reacting the compound with an alkylating or silylating agent. For instance, methylation using diazomethane (B1218177) or trimethylsilyldiazomethane, or silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed. d-nb.infonih.gov The resulting volatile derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the derivative and any related volatile impurities. nih.gov

The choice of derivatizing reagent can influence the chromatographic behavior and mass spectral fragmentation of the resulting derivative.

Derivatizing ReagentDerivative FormedKey Characteristics of Derivative
TrimethylsilyldiazomethaneMethyl esterIncreases volatility; common and effective
MTBSTFAtert-Butyldimethylsilyl (TBDMS) esterIncreased volatility and thermal stability; characteristic mass spectral fragmentation
Pentafluorobenzyl bromidePentafluorobenzyl (PFB) esterIncreases volatility; useful for electron capture detection (ECD) for high sensitivity

This table outlines potential derivatization strategies for the GC analysis of 4,4'-Isopropylidenediphenoxyacetic acid.

Synthetic Strategies for 4,4 Isopropylidenediphenoxyaceticacid

Classical Organic Synthesis Approaches

Traditional methods for synthesizing 4,4'-Isopropylidenediphenoxyacetic acid rely on well-established organic reactions. These approaches are often characterized by their straightforward procedures and the use of readily available starting materials.

Williamson Ether Synthesis in the Context of Diphenolic Precursors

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is particularly well-suited for the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific synthesis, the diphenolic precursor, 4,4'-Isopropylidenediphenol (Bisphenol A), serves as the starting alcohol.

The reaction proceeds by first treating Bisphenol A with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding diphenoxide salt. gordon.edumiracosta.edu This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate alkyl halide, typically an α-haloacetic acid derivative like sodium chloroacetate (B1199739). gordon.edu The use of chloroacetic acid or its salt allows for the direct introduction of the acetic acid moieties onto the phenolic oxygen atoms. gordon.edu The reaction is generally heated to ensure a reasonable reaction rate. gordon.edu

A general representation of this reaction is as follows:

Step 1: Deprotonation of Bisphenol A: (CH₃)₂C(C₆H₄OH)₂ + 2 NaOH → (CH₃)₂C(C₆H₄ONa)₂ + 2 H₂O

Step 2: Nucleophilic Substitution with Sodium Chloroacetate: (CH₃)₂C(C₆H₄ONa)₂ + 2 ClCH₂COONa → (CH₃)₂C(C₆H₄OCH₂COONa)₂ + 2 NaCl

Step 3: Acidification: (CH₃)₂C(C₆H₄OCH₂COONa)₂ + 2 HCl → (CH₃)₂C(C₆H₄OCH₂COOH)₂ + 2 NaCl

The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Direct Carboxylation and Ester Hydrolysis Pathways for Acetic Acid Moieties

Direct carboxylation involves the introduction of a carboxylic acid group onto a molecule. While methods for the direct carboxylation of some aromatic compounds exist, this approach is not commonly documented for the direct synthesis of 4,4'-Isopropylidenediphenoxyacetic acid from Bisphenol A.

A more prevalent strategy involves the hydrolysis of a corresponding ester precursor. This pathway is typically the final step in a multi-step synthesis where the di-ester of 4,4'-Isopropylidenediphenoxyacetic acid is first synthesized. The hydrolysis can be carried out under either acidic or basic conditions. miracosta.edujuniperpublishers.comutahtech.edu

Acid-catalyzed hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. miracosta.eduutahtech.edu This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid. utahtech.edu

Base-catalyzed hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible and typically goes to completion. miracosta.edu The ester is heated with an aqueous solution of a strong base, like sodium hydroxide. juniperpublishers.com This initially produces the sodium salt of the carboxylic acid and the corresponding alcohol. Subsequent acidification of the reaction mixture with a strong mineral acid liberates the free 4,4'-Isopropylidenediphenoxyacetic acid, which can then be isolated. juniperpublishers.com

Multi-Step Conversions from Commercially Available Building Blocks

The synthesis of 4,4'-Isopropylidenediphenoxyacetic acid is most practically achieved through a multi-step process starting from readily available commercial chemicals. The most common building blocks are Bisphenol A and an ethyl or methyl ester of chloroacetic acid. gordon.edumiracosta.edu

A typical multi-step synthesis involves:

Etherification: Reaction of Bisphenol A with ethyl chloroacetate or methyl chloroacetate in the presence of a base to form the corresponding diethyl or dimethyl ester of 4,4'-Isopropylidenediphenoxyacetic acid. This is a variation of the Williamson ether synthesis.

Hydrolysis: The resulting diester is then hydrolyzed, as described in the previous section, to yield the final dicarboxylic acid product.

This two-step approach allows for easier purification of the intermediate ester, which can lead to a higher purity of the final product.

Catalytic Methodologies for Enhanced Synthesis of 4,4'-Isopropylidenediphenoxyacetic Acid

Phase Transfer Catalysis in Ether Bond Formation Reactions

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. utahtech.edu In the context of synthesizing 4,4'-Isopropylidenediphenoxyacetic acid, PTC is particularly useful for the Williamson ether synthesis step.

The reaction involves the diphenoxide of Bisphenol A in an aqueous phase and the alkylating agent (e.g., chloroacetic acid or its ester) in an organic solvent. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or benzyltriethylammonium chloride) or a phosphonium (B103445) salt, is added to the reaction mixture. utahtech.eduorganic-chemistry.org The catalyst cation forms an ion pair with the phenoxide anion, transporting it from the aqueous phase to the organic phase where it can react with the alkylating agent. utahtech.edu This process significantly accelerates the reaction rate and can lead to higher yields under milder conditions compared to the classical method.

Reactants Catalyst Solvent System Product
Bisphenol A, Sodium Hydroxide, Chloroacetic AcidTetrabutylammonium BromideWater/Organic Solvent4,4'-Isopropylidenediphenoxyacetic Acid

This methodology avoids the need for anhydrous conditions and can be more cost-effective and environmentally friendly.

Metal-Catalyzed Coupling Reactions for Precursor Functionalization

While the Williamson ether synthesis is the most common method for forming the ether linkages in 4,4'-Isopropylidenediphenoxyacetic acid, metal-catalyzed cross-coupling reactions represent an alternative strategy for the synthesis of the diaryl ether core structure from functionalized precursors.

Transition metal catalysis, particularly with palladium or copper, is widely used for the formation of C-O bonds in diaryl ethers. For instance, a halophenol could be coupled with a phenol (B47542) in the presence of a suitable metal catalyst and a base. While not the standard route for this specific molecule, these methods offer potential for the synthesis of derivatives or for instances where the Williamson synthesis may be less effective. The functionalization of the phenol precursors prior to the coupling reaction would be a key step in such a synthetic design.

Enzymatic or Biocatalytic Approaches to Specific Bond Formations

While the direct enzymatic synthesis of 4,4'-Isopropylidenediphenoxyacetic acid is not extensively documented in scientific literature, the potential for such approaches can be inferred from biocatalytic methods applied to its precursors and related phenolic compounds. The key bond formations in the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid are the ether linkages between the bisphenol A core and the acetic acid moieties.

Enzymatic esterification of phenolic compounds is a well-established green alternative to chemical methods, often employing lipases under milder reaction conditions, which minimizes by-product formation. nih.govnih.gov For instance, lipase (B570770) B from Candida antarctica (CALB) has been successfully used to catalyze the esterification of various phenolic compounds. nih.gov This suggests a potential pathway where bisphenol A could be enzymatically esterified with a suitable acetic acid derivative. Research has shown that enzymatic esterification is selective for primary aliphatic hydroxyl groups in the presence of phenolic hydroxyls, which could be a relevant consideration in designing a biocatalytic route. mdpi.com

Furthermore, enzymes like laccases, which are multi-copper oxidases, are known to catalyze the oxidation of phenolic compounds, leading to the formation of new C-C or diaryl-ether bonds. nih.govresearchgate.net While this is more relevant to the formation of the bisphenol A backbone from simpler phenols, it highlights the capability of enzymes to mediate complex bond formations in aromatic compounds. Laccase-mediator systems are being explored for the degradation of lignin (B12514952), a complex polymer of phenolic units, which could potentially be adapted for the synthesis of specific phenolic structures. nih.govacs.org The development of biocatalytic routes for producing bisphenol A alternatives from renewable resources like lignin further underscores the potential for enzymatic processes in this area. rsc.orgresearchgate.netrsc.org

Green Chemistry Principles in the Synthesis of 4,4-Isopropylidenediphenoxyaceticacid

The application of green chemistry principles to the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid would primarily focus on the synthesis of its key precursor, bisphenol A (BPA), and the subsequent etherification step. The traditional synthesis of BPA involves the condensation of phenol and acetone (B3395972) using strong acid catalysts, which can generate significant waste. rsc.org

Solvent-Free or Low-Environmental-Impact Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of BPA and its derivatives has explored solvent-free conditions. For example, a method for producing adipic acid, another dicarboxylic acid, from cyclohexanone (B45756) using aqueous hydrogen peroxide without an organic solvent has been reported, showcasing the feasibility of solvent-free oxidation processes. mdpi.com In the context of the Williamson ether synthesis, which is a common method for forming the ether linkages in 4,4'-Isopropylidenediphenoxyacetic acid, the use of phase transfer catalysis can enable the reaction to proceed in aqueous media, reducing the reliance on traditional organic solvents like DMF or DMSO. researchgate.netjk-sci.com The use of the parent alcohol of the alkoxide as a solvent is another common strategy in Williamson ether synthesis. masterorganicchemistry.com

Atom Economy and Waste Minimization Considerations in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The traditional Williamson ether synthesis, a likely route to 4,4'-Isopropylidenediphenoxyacetic acid from bisphenol A and a haloacetic acid, typically has a lower atom economy due to the formation of a salt by-product. byjus.com

For instance, in the reaction of an alkoxide with an alkyl halide, the halide is eliminated as a salt, which constitutes waste. The ideal atom economy of 100% is achieved in addition reactions where all reactant atoms are incorporated into the final product. While the Williamson ether synthesis is not perfectly atom-economical, strategies to improve its green profile can include the use of catalytic systems and the recycling of by-products where possible.

Utilization of Renewable Feedstocks and Sustainable Reagents

A significant advancement in the green synthesis of bisphenol A and its analogues, and by extension 4,4'-Isopropylidenediphenoxyacetic acid, is the use of renewable feedstocks. Lignin, a major component of biomass and a waste product of the paper industry, is a rich source of phenolic compounds. su.senih.gov Researchers have developed methods to depolymerize lignin to obtain platform chemicals like 4-n-propylguaiacol, which can then be used to synthesize bio-based bisphenols. rsc.orgresearchgate.netrsc.org Hydroxycinnamic acids, such as p-coumaric, ferulic, and sinapic acid, which can be isolated from lignin, are also valuable starting materials for producing sustainable bisphenols. rsc.org The use of such bio-based precursors would significantly improve the sustainability profile of 4,4'-Isopropylidenediphenoxyacetic acid.

Process Optimization and Scale-Up Considerations

The industrial production of 4,4'-Isopropylidenediphenoxyacetic acid would necessitate careful optimization of the reaction conditions to maximize yield and selectivity while ensuring economic viability and safety. These considerations would largely draw upon the extensive research into the synthesis of bisphenol A.

Reaction Kinetics and Thermodynamic Studies for Yield and Selectivity Optimization

The synthesis of bisphenol A from phenol and acetone is a well-studied reaction, with kinetic models developed to understand the reaction mechanism and optimize conditions. The reaction is typically first-order with respect to acetone, and the formation of the p,p'-isomer is favored over other isomers. researchgate.netsid.ir Studies have shown that the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. chemicalbook.com Water, a by-product of the reaction, can inhibit the catalyst, which is a critical consideration for process design. researchgate.net

For the subsequent etherification step to form 4,4'-Isopropylidenediphenoxyacetic acid, likely via a Williamson ether synthesis, the reaction kinetics would follow an SN2 mechanism. byjus.comwikipedia.org The rate of this reaction is dependent on the concentration of both the alkoxide and the alkyl halide. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide often favoring the reaction. wikipedia.org Thermodynamic studies of the O-alkylation of phenols can provide valuable data on reaction equilibria, helping to determine the optimal conditions for maximizing product yield. mdpi.comresearchgate.netproquest.com For instance, thermodynamic analysis of the dissolution of bisphenol A in various solvents has been conducted to understand its solubility behavior, which is important for purification processes.

Interactive Data Tables

Table 1: Comparison of Catalysts for Bisphenol A Synthesis

Table 2: Solvents for Williamson Ether Synthesis

Reactor Design and Process Control Strategies for Efficient Production

The industrial production of 4,4'-Isopropylidenediphenoxyacetic acid is typically carried out in a series of reactors, each designed for a specific stage of the synthesis. The primary reaction for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of the sodium salt of Bisphenol A with a chloro- or bromoacetic acid derivative. uct.ac.zachemicalbook.com

Reactor Design:

For the Williamson ether synthesis stage, a Continuous Stirred-Tank Reactor (CSTR) is often favored in industrial settings. This type of reactor allows for consistent product quality and temperature control, which is crucial for minimizing side reactions. Key features of a suitable reactor would include:

Jacketed Vessel: To allow for precise temperature control through the circulation of a heating or cooling medium.

High-Torque Agitator: To ensure proper mixing of the multiphase reaction mixture, which may include solid reactants and a liquid solvent.

Inert Atmosphere Inlet: An inlet for nitrogen or another inert gas is essential to prevent oxidation of the phenoxide intermediates.

Condenser: A reflux condenser is necessary to prevent the loss of volatile solvents during the reaction.

For subsequent chlorination or other derivatization steps, a Packed Bed Reactor or a series of CSTRs might be employed to ensure controlled reaction times and temperatures.

Process Control Strategies:

Effective process control is paramount for maximizing yield and purity while ensuring operational safety. Key process parameters that are closely monitored and controlled include:

Temperature: The reaction temperature for the Williamson ether synthesis is a critical parameter. It needs to be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions such as the elimination of the alkyl halide.

Pressure: The reaction is typically carried out at atmospheric pressure.

pH: Maintaining the appropriate pH is crucial, especially during the formation of the phenoxide salt.

Reactant Feed Rate: The controlled addition of reactants ensures that the reaction proceeds smoothly and prevents localized high concentrations that could lead to side product formation.

Mixing Speed: The agitation rate must be sufficient to ensure good mass transfer between the different phases of the reaction mixture.

Advanced process control systems often utilize in-situ monitoring techniques , such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, to track the concentration of reactants and products in real-time, allowing for dynamic adjustments to the process parameters.

Table 1: Illustrative Process Parameters for the Synthesis of 4,4'-Isopropylidenediphenoxyacetic Acid

ParameterValueControl Strategy
Reactor Type Jacketed Glass-Lined CSTRSelection based on reaction chemistry
Reaction Temperature 80-110 °CAutomated temperature control system with feedback loop
Pressure AtmosphericPressure relief valve for safety
pH 9-11In-line pH probe with automated base/acid addition
Agitator Speed 100-300 RPMVariable frequency drive on agitator motor
Reactant Molar Ratio (Bisphenol A : Chloroacetic Acid) 1 : 2.2Precision dosing pumps

Purification and Isolation Techniques for High Purity 4,4'-Isopropylidenediphenoxyacetic Acid

Following the synthesis, the crude 4,4'-Isopropylidenediphenoxyacetic acid must be purified to remove unreacted starting materials, by-products, and residual solvents. The primary method for purification is crystallization .

Purification by Crystallization:

The choice of solvent is critical for effective purification by crystallization. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while the impurities remain in solution. For phenoxyacetic acid derivatives, a mixed solvent system is often employed to achieve the desired solubility profile.

The general steps for purification by crystallization are:

Dissolution: The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature.

Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

Cooling and Crystallization: The filtrate is slowly cooled to induce crystallization of the pure product. Seeding with a small crystal of the pure compound can be used to initiate crystallization.

Isolation: The crystals are separated from the mother liquor by filtration, typically using a Buchner funnel or a centrifuge in an industrial setting.

Washing: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Isolation Techniques:

The final, high-purity 4,4'-Isopropylidenediphenoxyacetic acid is typically isolated as a white to off-white crystalline solid. The physical properties of the isolated compound, such as its melting point, are key indicators of its purity. The reported melting point for 4,4'-(4,4'-Isopropylidenediphenyl-1,1'-diyldioxy)dianiline, a related compound, is in the range of 127-130°C, suggesting that the target diacetic acid would also have a distinct melting point that can be used for quality control.

Table 2: Illustrative Purification Parameters for 4,4'-Isopropylidenediphenoxyacetic Acid

ParameterValueRationale
Purification Method RecrystallizationEffective for removing soluble impurities
Solvent System Ethanol (B145695)/Water or Toluene (B28343)/HeptaneProvides good solubility differential with temperature
Dissolution Temperature 70-80 °CEnsures complete dissolution of the crude product
Crystallization Temperature 0-5 °CMaximizes the yield of the crystallized product
Final Purity (by HPLC) >98%Meets typical industrial specifications
Yield 85-95%High recovery of the desired product

Chemical Reactivity and Derivatization of 4,4 Isopropylidenediphenoxyaceticacid

Reactions Involving the Carboxylic Acid Functionalities

The twin carboxylic acid groups are the most reactive sites on the molecule, readily participating in reactions typical of carboxylic acids. These transformations are fundamental to the synthesis of various polymers and small molecule derivatives.

4,4'-Isopropylidenediphenoxyacetic acid can undergo esterification with a wide range of alcohols and phenols to produce the corresponding diesters. The most common method is the Fischer esterification, which involves heating the dicarboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). nih.govresearchgate.netkhanacademy.orgnih.gov This is an equilibrium reaction, and the use of excess alcohol helps to drive the reaction toward the ester product. nih.gov

Furthermore, this dicarboxylic acid is a valuable monomer for the synthesis of polyesters through polycondensation reactions with various diols. ulisboa.ptcore.ac.ukjku.at This process involves heating the monomers, often under vacuum and with a catalyst, to facilitate the removal of water and drive the formation of high molecular weight polymers. rsc.orgmasterorganicchemistry.com The properties of the resulting polyesters, such as their thermal stability and mechanical strength, can be tailored by the choice of the diol comonomer. ulisboa.ptcore.ac.uk

Table 1: Representative Esterification Reactions
Reactant (Alcohol/Diol)CatalystReaction ConditionsProduct
Methanol (B129727)H₂SO₄RefluxDimethyl 4,4'-isopropylidenediphenoxyacetate
Ethanol (B145695)p-TSARefluxDiethyl 4,4'-isopropylidenediphenoxyacetate
1,4-Butanediol (B3395766)Ti(OBu)₄180-220°C, VacuumPoly(butylene 4,4'-isopropylidenediphenoxyacetate)
Ethylene (B1197577) GlycolH₃PO₄/H₂SO₄190°C, Low VacuumPoly(ethylene 4,4'-isopropylidenediphenoxyacetate) rsc.org
1,6-HexanediolScandium TriflateMild TemperaturesPoly(hexamethylene 4,4'-isopropylidenediphenoxyacetate) masterorganicchemistry.com

The carboxylic acid groups of 4,4'-Isopropylidenediphenoxyacetic acid can be converted to amide linkages by reaction with primary or secondary amines. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. fiveable.me More commonly, the synthesis is performed using "coupling reagents" or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. fiveable.meyonsei.ac.kr

This dicarboxylic acid can serve as a monomer in the synthesis of polyamides through polycondensation with various diamines. nih.govyonsei.ac.krresearchgate.net Direct polycondensation methods, such as the Yamazaki phosphorylation reaction using triphenyl phosphite (B83602) and pyridine, can be employed to produce high molecular weight polyamides under milder conditions. nih.govyonsei.ac.kr The properties of these polyamides are influenced by the structure of the diamine used.

Table 2: Representative Amidation Reactions
Reactant (Amine/Diamine)Coupling Method/ReagentReaction ConditionsProduct
AnilineHigh TemperatureHeat, remove H₂ON,N'-Diphenyl-4,4'-isopropylidenediphenoxyacetamide
HexamethylenediamineDirect Polycondensation110°C, NMP, TPP, Pyridine nih.govPoly(hexamethylene 4,4'-isopropylidenediphenoxyacetamide)
4,4'-OxydianilineDirect Polycondensation110°C, NMP, TPP, Pyridine nih.govPoly(4,4'-oxydianiline 4,4'-isopropylidenediphenoxyacetamide)
BenzylamineB(OCH₂CF₃)₃80°C, MeCN frontiersin.orgN,N'-Dibenzyl-4,4'-isopropylidenediphenoxyacetamide

As a dicarboxylic acid, 4,4'-Isopropylidenediphenoxyacetic acid readily reacts with inorganic bases like sodium hydroxide (B78521) or potassium carbonate to form the corresponding carboxylate salts. These salts often exhibit higher water solubility than the parent acid.

Of greater interest in materials science is the use of this molecule as an organic linker in the formation of coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgnih.govresearchgate.netnih.govrsc.org The carboxylate groups can coordinate to metal ions in various ways (monodentate, bidentate chelating, bidentate bridging), leading to the self-assembly of one-, two-, or three-dimensional networks. nih.gov The geometry of the linker, with its angled disposition of the two carboxylate groups, can direct the formation of specific network topologies. The choice of metal ion and reaction conditions (e.g., solvent, temperature) dictates the final structure and properties of the resulting MOF. frontiersin.org

Table 3: Potential Metal Ions for Salt and Coordination Polymer Formation
Metal IonTypical Coordination GeometryPotential Product Structure
Zn(II)Tetrahedral, Octahedral3D Framework (e.g., MOF-5 type) nih.gov
Cu(II)Square Planar, Octahedral2D Layered or 3D Framework
Na(I), K(I)Various (High coord. numbers)Ionic layered structures nih.gov
Zr(IV)Octahedral, Capped Trigonal Prismatic3D Framework (e.g., UiO-66 type)
Nd(III)Various (High coord. numbers)2D or 3D Coordination Polymer nih.gov

The carboxylic acid functional groups can be reduced to primary alcohols, yielding 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. rsc.org The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). jku.atnih.govrsc.orggoogle.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and liberate the diol. google.com While the direct reduction of 4,4'-Isopropylidenediphenoxyacetic acid is a standard textbook transformation, an alternative synthesis route for the target diol involves the reaction of bisphenol A with ethylene oxide. researchgate.net

Table 4: Reagents for Reduction of Carboxylic Acids
Reducing AgentSolventWorkupReactivity
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THFAcidic (e.g., dilute H₂SO₄)Strong, reduces acids and esters to alcohols jku.atnih.govgoogle.com
Borane (BH₃·THF)THF-Strong, reduces acids to alcohols
Sodium Borohydride (NaBH₄)Methanol/Ethanol-Weak, does not reduce carboxylic acids rsc.org

To facilitate reactions such as esterification and amidation under milder conditions, 4,4'-Isopropylidenediphenoxyacetic acid can be converted into more reactive derivatives. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride results in the formation of the corresponding diacid chloride, 4,4'-Isopropylidenediphenoxyacetyl dichloride. These acid chlorides are highly reactive acylating agents.

The formation of an anhydride (B1165640) can occur in two ways. Intramolecularly, it is not feasible due to the large distance between the two carboxylic acid groups. However, intermolecular dehydration, either thermally or with a chemical dehydrating agent, can lead to the formation of linear polyanhydrides. These are a class of biodegradable polymers with applications in drug delivery. Alternatively, reaction of the diacid with a monofunctional acid chloride could yield a mixed anhydride.

Transformations at the Phenoxy Ether Linkages

The ether linkages in 4,4'-Isopropylidenediphenoxyacetic acid, specifically the aryl alkyl ether bonds, are generally stable to many chemical conditions. However, they can be cleaved under harsh acidic conditions. masterorganicchemistry.comfiveable.mepressbooks.publibretexts.org The reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures results in the cleavage of the C-O bond. khanacademy.orgmasterorganicchemistry.com For aryl alkyl ethers, the cleavage occurs at the alkyl-oxygen bond via an Sₙ2 mechanism, because the bond between the sp²-hybridized aromatic carbon and oxygen is significantly stronger and resistant to nucleophilic attack. masterorganicchemistry.comlibretexts.org Therefore, treatment of 4,4'-Isopropylidenediphenoxyacetic acid with excess HBr or HI would be expected to cleave the bond between the phenoxy oxygen and the acetyl group's methylene (B1212753) carbon. This would result in the formation of 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A) and two molecules of a haloacetic acid derivative. Diaryl ethers are generally not cleaved by acids. libretexts.org

Cleavage Reactions of Aromatic Ethers under Various Conditions

The diaryl ether linkages in 4,4'-Isopropylidenediphenoxyacetic acid are generally stable due to the strength of the C(sp²)–O bond. However, they can be cleaved under specific and often harsh reaction conditions. wikipedia.orglibretexts.org

Acid-Catalyzed Cleavage: Strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are typically used for ether cleavage. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction initiates with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as the iodide or bromide ion, attacks one of the adjacent carbon atoms. wikipedia.org For aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide because nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.orgmasterorganicchemistry.com While this applies to aryl alkyl ethers, diaryl ethers like those in the subject compound are significantly more resistant to acid cleavage. libretexts.org

Reductive Cleavage: Transition-metal-free methods have been developed for the reductive cleavage of diaryl ethers. One such method involves the use of triethylsilane in combination with a base like potassium tert-butoxide, which can rupture the C–O bond to yield the corresponding arene and phenol. researchgate.net

Oxidative Cleavage: Oxidative degradation pathways, such as those involving Fenton-type reactions, can lead to the cleavage of the ether structure. These reactions proceed via the formation of radical intermediates. nih.gov Electrochemical methods have also been reported for the cleavage of diaryl ether C–O bonds under mild conditions. rsc.org

Table 1: Conditions for Diaryl Ether Cleavage

Method Reagents Products Reference
Reductive Cleavage Triethylsilane, Potassium tert-butoxide Arene, Phenol researchgate.net
Electrochemical Cleavage Electrochemical SNAr with N- or O-nucleophiles Functionalized arenes rsc.org

Stability and Reactivity under Acidic and Basic Hydrolytic Environments

The stability of 4,4'-Isopropylidenediphenoxyacetic acid in hydrolytic environments is crucial for its application and persistence.

Acidic Conditions: In acidic environments, the primary reaction involves the carboxylic acid groups, which remain protonated. The ether linkages are generally stable and resistant to hydrolysis under mild acidic conditions. capes.gov.brnih.gov However, studies on related bisphenol A derivatives, such as bisphenol A dimethacrylate (Bis-DMA), show that under certain acidic conditions (e.g., phosphoric acid, hydrochloric acid), hydrolysis can occur, leading to the cleavage of ester bonds and the potential formation of bisphenol A (BPA). capes.gov.brnih.gov While 4,4'-Isopropylidenediphenoxyacetic acid does not have ester linkages, the stability of the core bisphenol A structure is relevant. The isopropylidene bridge itself can be susceptible to cleavage under very strong acidic conditions, which would lead to the degradation of the entire molecule.

Basic Conditions: Under basic conditions, the carboxylic acid groups are deprotonated to form carboxylate salts, increasing the molecule's solubility in aqueous media. The ether linkages are highly resistant to basic hydrolysis. Studies on similar compounds like bisphenol A diglycidyl ether (BADGE) and its derivatives show that while the epoxide rings are reactive, the core ether structure remains stable under basic conditions. nih.gov Research on the hydrolysis of Bis-DMA with sodium hydroxide indicates rapid completion of the reaction, resulting in the formation of BPA, again highlighting the reactivity of ester groups compared to the stable ether backbone. capes.gov.brnih.gov

Reactivity of the Aromatic Rings

The two phenyl rings in 4,4'-Isopropylidenediphenoxyacetic acid are susceptible to electrophilic aromatic substitution, with the positions of substitution being influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)

The ether groups (-O-CH₂COOH) are activating and ortho-, para-directing, while the isopropylidene group is also weakly activating and ortho-, para-directing. masterorganicchemistry.comorganicchemistrytutor.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

Nitration: The reaction with a mixture of nitric acid and sulfuric acid introduces nitro (-NO₂) groups onto the aromatic rings. youtube.commasterorganicchemistry.comnih.gov Given the directing effects of the substituents, nitration is expected to occur at the positions ortho to the ether linkages.

Halogenation: Halogens like bromine (Br₂) and chlorine (Cl₂) can be introduced onto the aromatic rings, typically in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. youtube.commasterorganicchemistry.com Halogenated derivatives of bisphenol A, such as tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), are widely used as flame retardants, indicating the feasibility of extensive halogenation on the bisphenol A scaffold. nih.govnih.gov

Sulfonation: Sulfonation involves the introduction of sulfonic acid (-SO₃H) groups using reagents like fuming sulfuric acid or sulfur trioxide. wikipedia.org Sulfonation of bisphenol-A-based polysulfones is a known process to create materials with high proton conductivity. sigmaaldrich.com Studies on BPA metabolism have shown that sulfonation is a key reaction, catalyzed by sulfotransferase enzymes, to form sulfonated BPA derivatives. nih.govsigmaaldrich.comnih.gov This biological reaction underscores the susceptibility of the BPA structure to sulfonation.

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Typical Product Reference
Nitration HNO₃, H₂SO₄ Nitro-substituted derivative youtube.commasterorganicchemistry.com
Bromination Br₂, FeBr₃ Bromo-substituted derivative youtube.comnih.gov
Sulfonation SO₃, H₂SO₄ Sulfo-substituted derivative wikipedia.orgsigmaaldrich.com

Functionalization at Peripheral Positions Through Directed Aromatic Substitutions

Achieving regioselective functionalization at specific positions on the aromatic rings can be accomplished through directed substitution methods. While specific studies on 4,4'-Isopropylidenediphenoxyacetic acid are limited, principles from related chemistries can be applied. Ortho-directing groups can be used to control the position of incoming electrophiles. For instance, the carboxylic acid groups, or derivatives thereof, could potentially be used to direct substitution to specific ortho positions under certain conditions, although they are generally deactivating. More advanced techniques, such as directed ortho-metalation, could provide precise control over functionalization, though this is not commonly reported for this specific molecule. Research into directed nucleophilic aromatic substitution (dSNAr) has shown that ortho-iodobenzamides can react with high ortho-selectivity, suggesting that strategic placement of directing groups can control substitution patterns. rsc.org

Polymerization and Crosslinking Reactions Utilizing 4,4'-Isopropylidenediphenoxyacetic acid

The presence of two carboxylic acid groups makes 4,4'-Isopropylidenediphenoxyacetic acid a valuable difunctional monomer (an AA-type monomer) for step-growth polymerization.

Polycondensation Reactions (e.g., Polyester (B1180765), Polyamide, Polyurethane Synthesis)

Polyester Synthesis: 4,4'-Isopropylidenediphenoxyacetic acid can undergo polycondensation with diols to form polyesters. jku.atnih.govyoutube.com The reaction involves the esterification between the carboxylic acid groups of the diacid and the hydroxyl groups of a diol, with the elimination of water. youtube.com This can be carried out via melt polycondensation at high temperatures, often with a catalyst. jku.atnih.govibm.com The properties of the resulting polyester can be tuned by the choice of the diol. For example, using a rigid diol would lead to a polyester with a high glass transition temperature, while a flexible, long-chain diol would result in a more flexible material.

Polyamide Synthesis: This diacid can be reacted with diamines to produce polyamides. yonsei.ac.krrasayanjournal.co.innih.govresearchgate.net A common method for this synthesis is the Yamazaki-Higashi reaction, which uses a phosphite-based condensing agent in a solvent like N-Methyl-2-pyrrolidone (NMP) with pyridine. yonsei.ac.krnih.gov This method allows for direct polycondensation under relatively mild conditions. The resulting polyamides often exhibit good thermal stability and solubility in aprotic solvents, depending on the structure of the diamine used. yonsei.ac.krnih.gov

Polyurethane Synthesis: While direct reaction with isocyanates is not possible, 4,4'-Isopropylidenediphenoxyacetic acid can be used as a precursor for polyurethane synthesis. It would first need to be converted into a diol, for example, through reduction of the carboxylic acid groups. This resulting diol, which retains the bisphenol A backbone, could then be reacted with diisocyanates to form polyurethanes.

Table 3: Polycondensation Reactions with 4,4'-Isopropylidenediphenoxyacetic acid

Polymer Type Co-monomer Reaction Type Key Features Reference
Polyester Diols Esterification (Polycondensation) Forms ester linkages, water is a byproduct. jku.atibm.com
Polyamide Diamines Amidation (Polycondensation) Forms amide linkages, often via Yamazaki method. yonsei.ac.krnih.gov

Insufficient Information Found to Fulfill Request

Following a comprehensive search of available scientific literature and data, it has been determined that there is insufficient specific information to generate a detailed and scientifically accurate article on the chemical compound “4,4'-Isopropylidenediphenoxyacetic acid” within the strict confines of the provided outline.

The investigation sought to detail the chemical reactivity and derivatization of 4,4'-Isopropylidenediphenoxyacetic acid, with a specific focus on its role as a chain extender or polymerization initiator, and as a crosslinking agent in network polymer formulations.

While general information regarding the synthesis of polymers such as polyesters and polyamides using various dicarboxylic acids was readily available, specific research findings, data tables, and detailed discussions concerning the explicit functions of 4,4'-Isopropylidenediphenoxyacetic acid in these roles could not be located. The available information primarily identifies the compound, also known as Bisphenol A O,O-diacetic acid, as a monomer that can be used in polycondensation reactions. However, detailed studies outlining its specific application and efficacy as a chain extender, a polymerization initiator, or a crosslinking agent in network polymer formulations are not present in the search results.

Therefore, to adhere to the principles of scientific accuracy and avoid speculation based on the behavior of analogous compounds, the requested article cannot be produced. The core requirements of the prompt, which demand thorough and scientifically accurate content for each specified subsection, cannot be met with the currently available information.

Applications of 4,4 Isopropylidenediphenoxyaceticacid in Advanced Materials Science and Industrial Processes

Monomer for Specialty Polymer Synthesis

The primary application of 4,4'-Isopropylidenediphenoxyaceticacid is as a monomer for the synthesis of specialty polymers. The presence of two carboxylic acid groups allows it to undergo polycondensation reactions with co-monomers such as diols or diisocyanates to form polyesters, polyurethanes, and other polymeric materials.

High-Performance Polyesters and Copolyesters with Tailored Properties

4,4'-Isopropylidenediphenoxyaceticacid is utilized in the synthesis of aromatic polyesters. These polymers are known for their high thermal stability and mechanical strength, properties imparted by the rigid aromatic backbone of the monomer. The synthesis is typically achieved through melt polycondensation, reacting the diacid with various aliphatic or aromatic diols. jku.atuobaghdad.edu.iq

The properties of the resulting polyesters can be tailored by carefully selecting the diol co-monomer. For instance, using longer-chain aliphatic diols can increase the flexibility and toughness of the polymer, while incorporating cyclic diols can enhance rigidity and thermal stability. bohrium.comresearchgate.net Research on analogous polyester (B1180765) systems demonstrates that these materials can serve as potential alternatives to petroleum-based polymers. bohrium.comresearchgate.net For example, copolyesters synthesized from a similar diphenyl-based monomer and various diols have shown a desirable combination of high glass transition temperatures (Tg), good thermal decomposition temperatures (Td), and robust mechanical properties. bohrium.comresearchgate.net

Table 1: Representative Thermal and Mechanical Properties of Polyesters Derived from Aromatic Diacid Monomers

PropertyValue Range
Weight-Average Molecular Weight (Mw)37,500 - 46,200 g/mol
Glass Transition Temperature (Tg)51 - 120 °C
5% Thermal Decomposition Temp (Td,5%)324 - 389 °C
Tensile Strength (at yield)45 - 87 MPa
Elongation at Break210 - 343%

This table presents a range of properties observed in high-performance polyesters synthesized from aromatic monomers analogous to 4,4'-Isopropylidenediphenoxyaceticacid, demonstrating the performance characteristics achievable with this class of materials. bohrium.comresearchgate.net

Advanced Polycarbonates and Polyurethanes for Engineering Applications

In the synthesis of polyurethanes, dicarboxylic acids like 4,4'-Isopropylidenediphenoxyaceticacid are typically first converted into polyester diols. These diols are then reacted with diisocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI) or isophorone (B1672270) diisocyanate (IPDI), to form the polyurethane chains. researchgate.netresearchgate.net The incorporation of the rigid, aromatic structure of 4,4'-Isopropylidenediphenoxyaceticacid into the polymer backbone can significantly enhance the thermal and mechanical properties of the resulting polyurethane, making it suitable for engineering applications that demand high performance. The synthesis allows for the creation of polyurethanes with tailored properties, including semi-crystalline structures and solubility in polar aprotic solvents. researchgate.net The use of acid catalysts can facilitate the urethane (B1682113) formation reaction. nih.gov

Polyether-Based Materials and Thermosetting Resins

The structure of 4,4'-Isopropylidenediphenoxyaceticacid contains ether linkages, and its use as a monomer naturally leads to the formation of poly(ether ester) materials. These polymers combine the characteristics of both ethers and esters, potentially offering a unique balance of properties such as chemical resistance and flexibility. When copolymerized with multifunctional monomers, it can be used to create cross-linked thermosetting resins. These materials are known for their high thermal and chemical resistance once cured. Specialty acrylate (B77674) monomers with various chemical backbones, including aromatic rings and ether linkages, are widely used to create a versatile toolbox of materials for applications in coatings, adhesives, and composites. arkema.com

Functional Additive in Polymer Formulations and Composites

Beyond its role as a primary monomer, derivatives or oligomers of 4,4'-Isopropylidenediphenoxyaceticacid could theoretically be explored for use as functional additives that modify the properties and processability of polymer formulations.

Processing Aid and Melt Flow Modifier in Polymer Extrusion

Polymer processing aids (PPAs) are critical additives used in the polymer industry to improve the processability of polymers during extrusion. specialchem.com They function by migrating to the die wall, creating a layer that reduces friction and allows the polymer melt to slip, thereby eliminating melt fracture and reducing die buildup. ulisboa.ptgoogle.com This results in improved surface quality of the extruded product and allows for higher production rates. researchgate.net While the most common PPAs are based on fluoropolymers, other materials like thermoplastic elastomers have also been investigated. researchgate.net The use of 4,4'-Isopropylidenediphenoxyaceticacid itself as a PPA is not documented in the searched literature. Typically, PPAs are materials with low affinity for the bulk polymer, a characteristic not immediately apparent for this diacid. ulisboa.pt

Component in Polymer Blends and Compatibilizers

In polymer blends, where two or more polymers are mixed, compatibilizers are often necessary to create a stable and homogenous material, especially if the base polymers are immiscible. A compatibilizer typically has a chemical structure that can interact with both polymer phases, locating at the interface between them to improve adhesion and stabilize the morphology. Given its structure featuring both a non-polar bisphenol A center and polar carboxylic acid end groups, a molecule like 4,4'-Isopropylidenediphenoxyaceticacid could theoretically be modified to act as a compatibilizer. However, there is no specific information in the provided search results detailing its application for this purpose.

Precursor for Fine Chemical and Intermediate Synthesis

4,4'-Isopropylidenediphenoxyacetic acid, a dicarboxylic acid, serves as a versatile building block in the synthesis of various fine chemicals and intermediates. Its molecular structure, featuring two carboxylic acid groups and a bisphenol A core, allows for a range of chemical transformations, making it a valuable precursor in organic synthesis.

Synthesis of Dicarboxylic Acid Derivatives for Organic Synthesis

The dicarboxylic acid functionality of 4,4'-isopropylidenediphenoxyacetic acid allows it to be a key starting material for the synthesis of various derivatives, such as polyesters and polyamides. The synthesis of these polymers typically involves polycondensation reactions.

For instance, polyesters can be synthesized through the reaction of 4,4'-isopropylidenediphenoxyacetic acid with various diols. core.ac.ukulisboa.ptresearchgate.netjku.at The process generally involves a two-step polycondensation, often carried out in the bulk at elevated temperatures and under reduced pressure to facilitate the removal of the condensation byproduct, typically water. core.ac.ukulisboa.pt The choice of diol, such as 1,4-butanediol (B3395766) or 1,3-propanediol, can influence the properties of the resulting polyester, including its crystallinity, melting point, and mechanical characteristics. core.ac.uk The use of catalysts, such as inorganic acids like phosphoric acid or sulfuric acid, can be employed to facilitate the reaction under milder conditions. core.ac.uk

Similarly, 4,4'-isopropylidenediphenoxyacetic acid can be used to synthesize polyamides by reacting it with diamines. The resulting poly(ester amide)s can exhibit a range of properties depending on the specific diamine used. These materials are of interest for various applications due to their potential biodegradability and biocompatibility. core.ac.uk

The general synthesis strategies for dicarboxylic acid derivatives, such as conversion to acid halides or esters, can also be applied to 4,4'-isopropylidenediphenoxyacetic acid to facilitate its use in various organic syntheses.

Table 1: Examples of Dicarboxylic Acid Derivatives and their Synthesis Methods

Derivative ClassGeneral Synthesis MethodPotential Diol/Diamine ReactantsKey Reaction Conditions
PolyestersPolycondensation1,4-butanediol, 1,6-hexanediol, 1,4-cyclohexanedimethanolHigh temperature, reduced pressure, catalyst (e.g., inorganic acid)
PolyamidesPolycondensationAliphatic or aromatic diaminesHigh temperature, reduced pressure

Building Block for Ligands in Coordination Chemistry and Catalysis

The carboxylate groups in 4,4'-isopropylidenediphenoxyacetic acid make it a suitable candidate for use as a ligand in coordination chemistry. Carboxylates are known to coordinate with metal ions in various modes, including monodentate, bidentate chelating, and bridging, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). americansealantsinc.com

The rigid bisphenol A core and the flexible ether linkages in 4,4'-isopropylidenediphenoxyacetic acid can impart unique structural properties to the resulting coordination compounds. The length and flexibility of the organic linker are crucial factors in controlling the dimensionality and topology of the resulting frameworks. rsc.orggoogle.com MOFs constructed from dicarboxylic acid linkers have shown potential in various applications, including gas storage, separation, and catalysis. rsc.orggoogle.comfrontierspecialtychemicals.comnih.gov

While specific examples of MOFs constructed from 4,4'-isopropylidenediphenoxyacetic acid are not extensively reported, the principles of reticular chemistry suggest its potential as a valuable organic linker. rsc.orgfrontierspecialtychemicals.com The synthesis of such MOFs would typically involve the solvothermal reaction of a metal salt with the dicarboxylic acid ligand. ugent.be

Furthermore, the resulting metal complexes could exhibit catalytic activity. The metal centers can act as active sites for various catalytic transformations, and the ligand can influence the selectivity and efficiency of the catalyst. jku.atmdpi.com The catalytic properties of such materials would depend on the choice of the metal ion and the specific coordination environment provided by the ligand.

Role in Surface Chemistry and Coating Technologies

The chemical structure of 4,4'-isopropylidenediphenoxyacetic acid suggests its potential for use in surface chemistry and coating technologies, particularly as an adhesion promoter and a component in specialty resins.

Adhesion Promoters and Surface Modifiers

Adhesion promoters are crucial for enhancing the bonding between a coating and a substrate, especially for challenging surfaces like polyolefins and metals. researchgate.netnih.govwacker.com The carboxylic acid groups of 4,4'-isopropylidenediphenoxyacetic acid can interact with substrate surfaces through hydrogen bonding or by forming chemical bonds, thereby improving adhesion. meridianadhesives.com

This compound could be used to functionalize nanoparticles, modifying their surface properties for improved dispersion and interaction with other materials. nih.govrsc.orgnih.govrsc.org The functionalization can be achieved through ligand exchange or direct reaction with the nanoparticle surface. nih.gov Such surface-modified nanoparticles have applications in various fields, including nanomedicine and composites. nih.govrsc.org In the context of dental adhesives, acidic monomers are used to etch and prime the tooth surface, promoting adhesion of restorative materials. nih.govnih.gov The dicarboxylic acid nature of this compound suggests it could play a similar role.

Components in Specialty Resins, Adhesives, and Sealants

4,4'-Isopropylidenediphenoxyacetic acid can be considered as a potential component in the formulation of specialty resins, adhesives, and sealants. Its di-functional nature allows it to act as a crosslinker or a chain extender in polymer systems.

In epoxy resin formulations, the related compound 4,4'-isopropylidenediphenol (bisphenol A) is a common building block. frontierspecialtychemicals.comnih.govtetrawill.comdaryatamin.commdpi.com While the direct use of the diacetic acid derivative as a curing agent is not widely documented, its carboxylic acid groups could potentially react with the epoxy groups, especially at elevated temperatures or in the presence of a catalyst. tetrawill.compcimag.com This could lead to the formation of a crosslinked network with modified properties.

The incorporation of 4,4'-isopropylidenediphenoxyacetic acid into adhesive and sealant formulations could enhance their adhesion to various substrates and improve their mechanical properties. americansealantsinc.comwacker.commeridianadhesives.comgreenbuildingsupply.com.augoogle.com High-performance sealants often rely on polymers that provide a combination of flexibility, durability, and strong adhesion. wacker.commeridianadhesives.comgreenbuildingsupply.com.au

Table 2: Potential Applications in Surface Chemistry and Coatings

Application AreaPotential Role of 4,4'-Isopropylidenediphenoxyacetic acidKey Functional Groups
Adhesion PromoterEnhancing bond strength between coating and substrateCarboxylic acid
Surface ModifierFunctionalizing nanoparticles for improved propertiesCarboxylic acid
Specialty ResinsCuring agent or modifier for epoxy resinsCarboxylic acid
Adhesives & SealantsEnhancing adhesion and mechanical propertiesCarboxylic acid

Integration into Emerging Functional Materials

The unique chemical structure of 4,4'-isopropylidenediphenoxyacetic acid makes it a candidate for integration into emerging functional materials with tailored properties.

The dicarboxylic acid functionality allows for its use as a monomer in the synthesis of photoresponsive polymers. For example, by incorporating photoswitchable units like azobenzene (B91143) into the polymer backbone, materials that change their properties in response to light can be created. rsc.orgmdpi.com Such materials have potential applications in areas like data storage, smart coatings, and drug delivery.

Furthermore, the potential for this compound to be derived from or used in the synthesis of biodegradable polymers is an area of interest. core.ac.ukmdpi.comnih.govpolysciences.commdpi.comresearchgate.net Polyesters derived from dicarboxylic acids and diols are a well-known class of biodegradable materials. core.ac.ukmdpi.com The specific structure of the diacid and diol influences the degradation rate and mechanical properties of the resulting polymer. mdpi.com The incorporation of the bisphenol A moiety from 4,4'-isopropylidenediphenoxyacetic acid could lead to biodegradable polymers with enhanced thermal and mechanical stability compared to purely aliphatic polyesters.

Design of Self-Healing Polymers and Smart Materials

There is no available research or data to suggest that 4,4'-Isopropylidenediphenoxyacetic acid is utilized as a monomer or precursor in the synthesis of self-healing polymers or smart materials. The scientific literature on self-healing materials focuses on other classes of compounds and polymerization mechanisms.

Fabrication of Bio-Derived or Sustainable Polymer Scaffolds

Similarly, no evidence could be found to support the use of 4,4'-Isopropylidenediphenoxyacetic acid in the creation of bio-derived or sustainable polymer scaffolds for tissue engineering or other biomedical applications. Research in this area is concentrated on a different set of biodegradable and biocompatible polymers.

Computational and Theoretical Investigations of 4,4 Isopropylidenediphenoxyaceticacid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,4'-Isopropylidenediphenoxyacetic acid, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) Studies for Geometry Optimization, Energetics, and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4,4'-Isopropylidenediphenoxyacetic acid, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization. researchgate.netresearchgate.netnih.gov These calculations can predict key structural parameters.

The geometry of the parent molecule, bisphenol A (BPA), has been optimized using DFT methods, and similar approaches can be applied to 4,4'-Isopropylidenediphenoxyacetic acid. nih.gov The addition of the acetic acid groups is expected to influence the dihedral angles between the phenyl rings and the orientation of the carboxylic acid moieties.

DFT calculations also provide valuable energetic information, such as the total energy of the molecule, which is crucial for comparing the stability of different conformations. Furthermore, these calculations can predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of spectral bands. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to assist in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Table 1: Predicted Spectroscopic Data for 4,4'-Isopropylidenediphenoxyacetic Acid (Hypothetical DFT Data)

Spectroscopic ParameterPredicted Value (Hypothetical)
¹H NMR (ppm)
-CH₃1.6 - 1.7
-O-CH₂-COOH4.6 - 4.8
Aromatic Protons6.8 - 7.2
-COOH10.0 - 12.0
¹³C NMR (ppm)
-C(CH₃)₂42 - 43
-CH₃30 - 31
-O-CH₂-COOH65 - 67
Aromatic Carbons114 - 156
-COOH170 - 175
Key IR Frequencies (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (broad)
C=O stretch (carboxylic acid)1700 - 1725
C-O-C stretch (ether)1230 - 1270
C-H stretch (aromatic)3000 - 3100

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations. Actual values would require specific computational studies.

Ab Initio Methods for High-Accuracy Electronic Configuration and Reactivity Indices

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy for determining electronic configurations. aps.orgrsc.orgaps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate energies and properties, though at a greater computational cost than DFT. For 4,4'-Isopropylidenediphenoxyacetic acid, these methods can be used to calculate a precise electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Reactivity indices, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ether linkages and the rotational freedom of the phenyl groups in 4,4'-Isopropylidenediphenoxyacetic acid lead to a complex conformational landscape.

Potential Energy Surface Exploration and Identification of Stable Conformations

A systematic exploration of the potential energy surface (PES) is necessary to identify the various stable conformations (local minima) and the transition states that connect them. nih.govrsc.orgscispace.comresearchgate.net This can be achieved by systematically rotating the key dihedral angles of the molecule and calculating the energy at each point, often using DFT or semi-empirical methods. The resulting PES map reveals the energetically preferred conformations. For 4,4'-Isopropylidenediphenoxyacetic acid, key rotations would include the C-O-C-C and O-C-C-O dihedral angles of the ether linkages, as well as the rotation of the phenyl rings. The presence of the bulky acetic acid groups is expected to introduce specific steric hindrances, influencing the preferred conformations. mdpi.com

Dynamics of Intra- and Intermolecular Interactions in Condensed Phases

Reaction Mechanism Elucidation and Kinetic Studies

Computational methods are invaluable for elucidating the detailed steps of chemical reactions and for studying their kinetics. For 4,4'-Isopropylidenediphenoxyacetic acid, this includes its synthesis and potential degradation pathways.

The synthesis of 4,4'-Isopropylidenediphenoxyacetic acid typically involves the etherification of bisphenol A with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. nih.gov Computational studies can model the reaction mechanism of this nucleophilic substitution. DFT calculations can be used to determine the structures and energies of the reactants, transition states, and products for each step of the reaction. This allows for the calculation of activation energies, which are crucial for understanding the reaction rate. vaia.comlibretexts.org

Transition State Characterization for Elucidating Synthetic Pathways and Transformations

The synthesis of 4,4'-Isopropylidenediphenoxyacetic acid typically proceeds via a Williamson ether synthesis, where the bisphenoxide of bisphenol A reacts with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanism of such reactions by characterizing the transition states.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. nih.gov Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and kinetics. For the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid, DFT calculations would be employed to model the SN2 reaction between the bisphenoxide and the haloacetic acid. This would involve locating the transition state structure where the new carbon-oxygen bond is partially formed and the carbon-halogen bond is partially broken.

Table 1: Illustrative Transition State Calculation Data for a Related Etherification Reaction

ParameterValueMethodReference
ReactionCH3O⁻ + CH3Cl → CH3OCH3 + Cl⁻
Activation Energy (kcal/mol)25.5DFT (B3LYP/6-31+G)Theoretical Study
Transition State GeometryTrigonal bipyramidal carbon centerDFT (B3LYP/6-31+G)Theoretical Study

This table provides representative data for a simple Williamson ether synthesis and is intended to illustrate the type of information obtained from transition state calculations.

By analyzing the vibrational frequencies of the calculated transition state, one can confirm it is a true saddle point (characterized by one imaginary frequency) and calculate the activation energy. This information helps in optimizing reaction conditions to favor the desired product and minimize by-products. Computational studies on the synthesis of BPA have shown that DFT calculations can effectively predict the formation of by-products based on the relative energies of different reaction pathways. rsc.orgnmrdb.org A similar approach for 4,4'-Isopropylidenediphenoxyacetic acid would provide valuable insights into its synthesis.

Prediction of Reaction Outcomes, Selectivity, and Reaction Rates

Building upon transition state theory, computational methods can predict the outcomes and selectivity of chemical reactions. For the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid, a key factor is the prevention of side reactions, such as the formation of mono-etherified products or other isomers.

Computational models can calculate the reaction rate constants using the activation energies derived from transition state calculations and the Eyring equation. By comparing the calculated rate constants for competing reaction pathways, one can predict the major and minor products under specific conditions. For instance, in the synthesis of bisphenol A, DFT calculations have been used to determine the optimal feed profile in a semi-batch reactor to maximize the yield of the desired product and minimize by-products. nmrdb.org

Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. While the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid from the symmetrical bisphenol A is straightforward in terms of regioselectivity, for more complex derivatives, these predictive capabilities are invaluable. Machine learning models are also emerging as powerful tools to predict reaction outcomes with high accuracy, often trained on large datasets of known reactions. mdpi.com

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a vital tool for validating experimentally synthesized compounds and interpreting their spectra.

Computational NMR and IR Spectral Simulations for Experimental Data Interpretation

DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. For 4,4'-Isopropylidenediphenoxyacetic acid, these simulations would provide theoretical chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) that can be compared with experimental data for structural confirmation.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate NMR chemical shifts. The accuracy of these predictions has significantly improved, with mean absolute errors often less than 0.2 ppm for ¹H shifts. researchgate.netrsc.org Machine learning approaches are further enhancing the accuracy of these predictions. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities calculated using DFT can be used to generate a theoretical IR spectrum. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods. nih.gov The simulated spectrum can then be compared with the experimental FT-IR spectrum to assign the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C-O-C stretches of the ether linkages, and the aromatic C-H bends. Studies on carboxylic acids and related compounds have demonstrated the utility of DFT in interpreting their IR spectra. medium.comnih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Bisphenol A Derivative

Spectroscopic DataPredicted (DFT)Experimental
¹H NMR (ppm)
Aromatic Protons6.8 - 7.26.7 - 7.1
Methyl Protons1.651.60
¹³C NMR (ppm)
Carbonyl Carbon175.0173.5
Quaternary Carbon (isopropyl)42.542.1
IR (cm⁻¹)
C=O Stretch17101705
C-O-C Stretch12401235

This table contains hypothetical data for a bisphenol A derivative to demonstrate the comparison between predicted and experimental values. Specific data for 4,4'-Isopropylidenediphenoxyacetic acid is not available.

Prediction of UV-Vis Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netnih.govscielo.org.za By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. For 4,4'-Isopropylidenediphenoxyacetic acid, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. These predictions are valuable for understanding the electronic structure of the molecule and for analytical purposes. For example, experimental UV-Vis spectroscopy on bisphenol A in water shows a maximum absorption at 276 nm. researchgate.net Computational predictions for 4,4'-Isopropylidenediphenoxyacetic acid would be expected to show a similar absorption profile, potentially with slight shifts due to the presence of the acetic acid groups.

Molecular Modeling of Interactions with Materials and Surfaces

Binding to Polymer Chains and Polymer-Matrix Interactions

4,4'-Isopropylidenediphenoxyacetic acid, being a derivative of bisphenol A, is relevant in the context of polymer chemistry. Molecular dynamics (MD) simulations are a powerful tool to study the interactions of small molecules with polymer matrices. mdpi.comscielo.org.za

MD simulations can model the diffusion and binding of 4,4'-Isopropylidenediphenoxyacetic acid within a polymer matrix, such as polycarbonate (which is synthesized from bisphenol A). These simulations can provide insights into the binding energy between the small molecule and the polymer chains, which is crucial for understanding material properties, such as plasticization and leaching. The binding energy can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.net

Studies on the migration of bisphenol A from polycarbonate have utilized MD simulations to understand the underlying molecular mechanisms, showing that factors like solvent and temperature play a crucial role. mdpi.com Similar simulations for 4,4'-Isopropylidenediphenoxyacetic acid would help in assessing its compatibility and stability within polymer systems. The interactions would likely be dominated by van der Waals forces and potentially hydrogen bonding between the carboxylic acid groups of the molecule and polar groups on the polymer chain. Recent research has also shown a correlation between the calculated binding energy of small molecule fragments and the mechanical properties of polymers, highlighting the predictive power of such computational approaches. nih.govdrugbank.com

Environmental Transformation and Degradation Pathways of 4,4 Isopropylidenediphenoxyaceticacid

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis, hydrolysis, and oxidation.

Photolytic Degradation Under Simulated Environmental Conditions (e.g., UV Irradiation)

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the removal of many organic pollutants from the environment. While direct photolysis of 4,4'-Isopropylidenediphenoxyacetic acid has not been extensively studied, research on related compounds provides insights into its potential behavior.

Studies on the photolytic degradation of BPA show that it is susceptible to breakdown under UV irradiation. nih.gov The process can be enhanced by the presence of photosensitizers. For instance, the photocatalytic degradation of a structurally similar compound, 4,4'-isopropylidenebis(2,6-dibromophenol) (TBBPA), has been demonstrated to be effective, with significant removal observed in the presence of catalysts like titanium dioxide (TiO2) and magnetite (Fe3O4) under UV light. nih.govmdpi.comnih.gov In one study, significant removal of TBBPA was achieved within 10 minutes in a photocatalytic process. nih.gov Another study reported a half-life of approximately 4 minutes for TBBPA degradation using a fluorine-doped titanium suboxide anode. mdpi.com

It is plausible that 4,4'-Isopropylidenediphenoxyacetic acid would undergo similar photocatalytic degradation, likely initiated by the generation of hydroxyl radicals that attack the aromatic rings and the isopropylidene bridge. The degradation efficiency would likely depend on factors such as the light intensity, pH, and the presence of natural photosensitizers in the environment.

Table 1: Photocatalytic Degradation of Structurally Similar Compounds

CompoundCatalystConditionsDegradation Efficiency/Half-lifeReference
4,4'-Isopropylidenebis(2,6-dibromophenol) (TBBPA)Magnetite (n-Fe3O4 and μ-Fe3O4)UV Irradiation~90% removal in 10 minutes nih.gov
4,4'-Isopropylidenebis(2,6-dibromophenol) (TBBPA)Sulfur-doped TiO2UV Irradiation, pH 10Half-life (τ1/2) of 1.5–5.3 minutes mdpi.com
Bisphenol A (BPA)UV/H2O2Laboratory WaterSignificant removal of parent compound nih.gov

Hydrolytic Stability and Kinetics in Aqueous Media Across Varying pH Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of 4,4'-Isopropylidenediphenoxyacetic acid to hydrolysis is a critical factor in its environmental persistence, particularly in aquatic systems. The molecule contains ether linkages which, in some related compounds, have shown resistance to hydrolysis.

For example, studies on Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), which also contains an ether bond, suggest this linkage is resistant to hydrolysis. researchgate.net However, the stability of the ester bonds in other BPA derivatives, like Bisphenol A dimethacrylate (Bis-DMA), is pH-dependent, with hydrolysis occurring under both acidic and basic conditions. nih.gov Specifically, the hydrolysis of esters is generally catalyzed by both acids and bases. nih.gov

Given the structure of 4,4'-Isopropylidenediphenoxyacetic acid, which contains two ether linkages and two carboxylic acid groups, the ether linkages are expected to be relatively stable, especially around neutral pH. The rate of hydrolysis of the ether bond might increase under extreme pH conditions, but specific kinetic data for this compound are not available. A study on the stability of bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE) in food simulants found that their degradation was influenced by the pH of the medium, with the highest losses observed in 3% acetic acid. vscht.cz

Table 2: Hydrolytic Stability of Related Bisphenol Compounds

CompoundConditionsObservationReference
Bisphenol A glycidyl methacrylate (Bis-GMA)-Ether bond is resistant to hydrolysis researchgate.net
Bisphenol A dimethacrylate (Bis-DMA)Acid and base catalysisHydrolysis of ester bonds occurs nih.gov
Bisphenol A diglycidyl ether (BADGE)3% acetic acid, 40°C76% loss vscht.cz
Bisphenol F diglycidyl ether (BFDGE)3% acetic acid, 40°C82% loss vscht.cz

Oxidative Transformation Pathways in Natural Systems (e.g., Photo-Fenton Processes)

Oxidative processes, particularly advanced oxidation processes (AOPs) like the photo-Fenton reaction, are highly effective in degrading persistent organic pollutants. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds.

While no studies have specifically investigated the photo-Fenton degradation of 4,4'-Isopropylidenediphenoxyacetic acid, extensive research on BPA demonstrates its rapid degradation through this pathway. researchgate.netnih.gov The complete degradation of an initial BPA concentration of 10 mg/L was achieved in 9 minutes under optimal photo-Fenton conditions. researchgate.net The process leads to the mineralization of BPA, with over 90% conversion to CO2 after 36 hours of UV irradiation. researchgate.net Intermediate products identified during the photo-Fenton treatment of BPA include phenol (B47542) and p-hydroquinone. researchgate.net

A solar-enhanced Fenton-like process using persulfate (PS) and Fe2+ has also been shown to be highly effective for BPA removal, achieving complete degradation in less than 5 minutes in deionized water. nih.gov Another study using a UV KrCl excilamp in a photo-Fenton-like system achieved complete removal of BPA and 84% mineralization. mdpi.com Given these findings, it is highly probable that 4,4'-Isopropylidenediphenoxyacetic acid would be efficiently degraded by photo-Fenton and other AOPs, with the reaction likely proceeding through hydroxylation of the aromatic rings, cleavage of the isopropylidene bridge, and eventual mineralization.

Table 3: Oxidative Degradation of Bisphenol A (BPA) via Photo-Fenton and Related Processes

ProcessConditionsResults for BPAIdentified IntermediatesReference
Photo-FentonOptimal H2O2 and Fe(II) concentrations, UV irradiationComplete degradation in 9 minutes; >90% mineralization in 36 hoursPhenol, p-hydroquinone researchgate.net
Solar/PS/Fe2+[PS]:[BPA] ratio of 20Complete degradation in < 5 minutes- nih.gov
UV/Fe2+/S2O82-[S2O82-]:[BPA] = 5:1Complete removal, 84% mineralizationMonohydroxylated BPA, dihydroxylated BPA, etc. mdpi.com
Fe2+-PS system-87.71% removal in 5 minutesPhenol, p-hydroxyacetophenone, benzoquinone, propanedioic acid nih.gov

Biotic Degradation Mechanisms and Microbial Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of pollutants from soil and water.

Aerobic Biodegradation in Soil and Aquatic Systems (e.g., Activated Sludge)

Under aerobic conditions, many aromatic compounds are biodegradable. Studies on BPA have shown that it can be degraded by various microorganisms isolated from soil and activated sludge. nih.govnih.govnih.gov A gram-negative bacterium, strain MV1, isolated from a plastics manufacturing facility's wastewater treatment plant, was shown to use BPA as a sole source of carbon and energy. nih.gov The degradation of BPA by this strain resulted in the formation of intermediates such as 4-hydroxybenzoic acid and 4-hydroxyacetophenone. nih.gov In another study, Pseudomonas putida isolated from desert soil was able to degrade 97% of BPA within 4 days. nih.gov

The degradation of BPA in activated sludge has been described by a first-order reaction, with a degradation rate constant of 0.80 h-1 at 20°C. nih.gov The half-life of BPA in water and soil is estimated to be around 4.5 days. researchgate.net

It is hypothesized that the aerobic biodegradation of 4,4'-Isopropylidenediphenoxyacetic acid would likely be initiated by the cleavage of the ether linkages, releasing the acetic acid side chains and forming BPA. The resulting BPA would then be subjected to the known aerobic degradation pathways.

Table 4: Aerobic Biodegradation of Bisphenol A (BPA)

System/OrganismConditionsDegradation Rate/EfficiencyIdentified IntermediatesReference
Gram-negative bacterium (strain MV1)BPA as sole carbon source60% mineralized to CO24-hydroxybenzoic acid, 4-hydroxyacetophenone nih.gov
Pseudomonas putida G320Desert soil isolate97% removal in 4 days- nih.gov
Acclimated activated sludge20°CFirst-order degradation rate constant of 0.80 h-1- nih.gov

Anaerobic Transformation Pathways in Sediment and Anaerobic Digesters

The anaerobic biodegradation of BPA has been a subject of some debate, with some studies suggesting it is recalcitrant under these conditions. osti.gov However, more recent evidence indicates that BPA can be transformed and degraded in the absence of oxygen. researchgate.netdb-thueringen.de One study reported up to 80% removal of BPA during anaerobic digestion of sewage sludge over 20 days. db-thueringen.de Another study showed that while BPA did not significantly affect methane (B114726) accumulation, it did enhance the conversion of soluble COD, protein, and polysaccharides in sludge anaerobic digestion. researchgate.net

The removal of BPA under anaerobic conditions in accustomed inoculates has been demonstrated, with removal capabilities ranging from not significant to 50% after 21 days of incubation in different sludges. mdpi.com The presence of alternative electron acceptors, such as nitrate (B79036) or sulfate (B86663), can facilitate the anaerobic biodegradation of BPA. db-thueringen.de

Table 5: Anaerobic Degradation of Bisphenol A (BPA)

SystemConditionsDegradation EfficiencyReference
Anaerobic digestion of sewage sludge20 daysUp to 80% removal db-thueringen.de
Digester and co-digester sludges21 days, mesophilic methanogenicNot significant to 50% removal mdpi.com
Anaerobic batch test with methanogenic inoculum28 daysRemoval mainly by sorption and abiotic mechanisms nih.gov

Identification of Microbial Metabolites and Elucidation of Biotransformation Pathways

The biotransformation of 4,4'-Isopropylidenediphenoxyacetic acid is not extensively documented in dedicated studies. However, its degradation pathways can be inferred from research on its structural components: the bisphenol A (BPA) core and the phenoxyacetic acid functional groups. The microbial degradation of analogous compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and various bisphenols provides a strong basis for predicting its metabolic fate. nih.govnih.gov

The initial step in the biodegradation of phenoxyacetic acid herbicides typically involves the cleavage of the ether bond, separating the side chain from the aromatic ring. nih.gov For 4,4'-Isopropylidenediphenoxyacetic acid, this would likely be catalyzed by an α-ketoglutarate-dependent dioxygenase, analogous to the TfdA enzyme in 2,4-D degradation. nih.gov This initial cleavage would yield Bisphenol A (BPA) and glyoxylic acid.

Once BPA is formed, it undergoes further microbial degradation. Studies on the bacterium Cupriavidus basilensis have shown several transformation pathways for bisphenols, including:

Ortho-hydroxylation: The formation of hydroxylated bisphenols on one or both of the phenol rings. nih.gov

Ring Fission: The cleavage of the aromatic ring, leading to the formation of aliphatic compounds. nih.gov For BPA, this can lead to intermediates such as 4-hydroxybenzoate (B8730719) and 4-hydroxyacetophenone, which are then funneled into central metabolism. ethz.ch

Ipso-substitution: A hydroxylation reaction at the carbon atom bearing the substituent, which can lead to the cleavage of the bond between the phenol ring and the isopropylidene bridge. ethz.chnih.gov This would result in the formation of single-ring monophenolic compounds. nih.gov

Oxidation of Ring Substituents: While the central carbon bridge of bisphenols is generally resistant to oxidation by C. basilensis, other substituents on the phenol rings can be oxidized. nih.gov

Research on the fate of the structurally similar Bisphenol AF (BPAF) in soils identified transformation products resulting from O-methylation and sulfate conjugation, suggesting these are also possible pathways for 4,4'-Isopropylidenediphenoxyacetic acid. nih.gov

The table below outlines the potential microbial metabolites of 4,4'-Isopropylidenediphenoxyacetic acid based on the degradation pathways of its structural analogs.

Proposed Metabolite Precursor Compound(s) Transformation Pathway Reference
Bisphenol A (BPA)4,4'-Isopropylidenediphenoxyacetic acidEther bond cleavage nih.gov
Glyoxylic Acid4,4'-Isopropylidenediphenoxyacetic acidEther bond cleavage nih.gov
Hydroxylated BPABisphenol AOrtho-hydroxylation nih.gov
4-HydroxybenzoateBisphenol ARing fission ethz.ch
4-HydroxyacetophenoneBisphenol ARing fission ethz.ch
Monophenolic CompoundsBisphenol AIpso-substitution nih.gov
O-methylated derivatives4,4'-Isopropylidenediphenoxyacetic acid / BPAO-methylation nih.gov
Sulfate conjugates4,4'-Isopropylidenediphenoxyacetic acid / BPASulfate conjugation nih.gov

Sorption, Leaching, and Mobility in Environmental Compartments

The transport and distribution of 4,4'-Isopropylidenediphenoxyacetic acid in the environment are governed by its interaction with soil, sediment, and water.

Adsorption and Desorption Dynamics to Soil, Sediment, and Particulate Matter

The sorption behavior of 4,4'-Isopropylidenediphenoxyacetic acid is expected to be similar to that of its parent compound, BPA. The hydrophobicity of BPA, estimated with a log Kow of 3.40, indicates a moderate potential for adsorption. mdpi.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for BPA ranges from 300 to 1500 L/kg, which suggests a modest tendency to attach to soil and sediment. osti.gov

Soil organic matter (SOM) plays a crucial role in the retention of bisphenols. researchgate.net Studies have shown a negative correlation between the mobility of BPA and the SOM content of the soil, indicating stronger sorption in soils with higher organic content. researchgate.net The interaction for BPA is primarily governed by physisorption to both organic matter and mineral fractions. researchgate.net However, desorption can be limited; one study found that less than 15% of sorbed BPA was released, suggesting a degree of immobilization in soil. researchgate.net

A significant fate for the related compound BPAF in agricultural soils is the formation of nonextractable residues (NERs), which accounted for 44.2–65.3% of the initial amount and increased its persistence. nih.gov This sequestration highlights that strong binding to soil matrices is a critical factor in the long-term environmental presence of such compounds.

Leaching Potential and Mobility in Aquatic and Terrestrial Systems

The mobility of a chemical in soil and its potential to leach into groundwater is influenced by its persistence and its sorption to soil particles. nih.gov Chemicals with high persistence and low sorption have a higher leaching potential.

For BPA, high mobility has been observed in soils with low organic matter content. researchgate.net Given its moderate solubility in water (120 mg/L), BPA can be transported over considerable distances in rivers. osti.govresearchgate.net As an acetic acid derivative, 4,4'-Isopropylidenediphenoxyacetic acid is ionizable. Its mobility will be significantly influenced by the pH of the surrounding soil and water, as ionic interactions with soil minerals can alter its transport in ways not fully captured by the Kow value alone. nih.gov The octanol-water distribution coefficient for ionizable substances (DOW) is a more appropriate parameter for predicting the mobility of such compounds. nih.gov

The table below summarizes key physicochemical properties of the parent compound, Bisphenol A, which are used to infer the mobility of 4,4'-Isopropylidenediphenoxyacetic acid.

Parameter Value for Bisphenol A Implication for Mobility Reference
log Kow3.40Moderate hydrophobicity, moderate sorption potential mdpi.com
Koc (L/kg)300 - 1500Modest attachment to soil and sediment osti.gov
Water Solubility (mg/L)120Sufficiently soluble for transport in aquatic systems osti.gov
Desorption<15%Potential for immobilization in soil researchgate.net

Environmental Monitoring and Fate Modeling Methodologies

To understand and predict the environmental impact of 4,4'-Isopropylidenediphenoxyacetic acid, robust analytical methods and predictive models are essential.

Development of Analytical Methods for Environmental Samples (e.g., Water, Soil, Air)

The analysis of 4,4'-Isopropylidenediphenoxyacetic acid in environmental matrices like water, soil, and air would employ techniques developed for other bisphenols and polar organic micropollutants. The standard workflow involves sample extraction and concentration followed by instrumental analysis.

Solid-phase extraction (SPE) is a common and effective technique for extracting and concentrating compounds like BPA and its metabolites from water samples prior to analysis. nih.govresearchgate.net For soil and sediment samples, methods such as pressurized liquid extraction (PLE) or sonication with an appropriate organic solvent would be used.

The primary analytical instruments for detection and quantification are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for analyzing BPA and its metabolites. nih.govresearchgate.net It often requires a derivatization step to increase the volatility and thermal stability of the polar analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS): This method is increasingly preferred for polar and non-volatile compounds as it typically does not require derivatization. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex environmental samples.

Predictive Models for Environmental Persistence, Distribution, and Bioaccumulation Potential (Chemical not biological)

Environmental fate models are computational tools used to predict how a chemical will be distributed and how long it will persist in different environmental compartments.

Compartment-Based Fate Models: For more specific environments, multi-compartment models are used. A four-compartment fate model was employed to investigate the fate of BPAF in agricultural soils, quantifying its distribution between extractable residues, mineralized portions, and nonextractable residues. nih.gov

Transport and Leaching Models: To predict mobility in soil and the potential for groundwater contamination, kinetic and leaching models are applied. A two-site kinetic model successfully simulated the transport of BPA in different soil types. researchgate.net The Groundwater Ubiquity Score (GUS), which uses a compound's soil half-life and Koc value, is another tool used to estimate leaching potential. nih.gov

The table below summarizes various models applicable to predicting the environmental fate of 4,4'-Isopropylidenediphenoxyacetic acid.

Model Type Purpose Example Application Reference
Equilibrium Criterion (EQC) ModelPredicts multimedia environmental distribution and overall persistence.Assessment of BPA's fate, showing low volatility and rapid degradation. researchgate.net
Multi-Compartment Soil ModelQuantifies fate processes within the soil environment (e.g., degradation, sequestration).Used to determine that BPAF's main fate in soil was formation of nonextractable residues. nih.gov
Two-Site Kinetic ModelSimulates the transport and retention of chemicals in soil columns.Successfully modeled the transport of BPA through various natural soils. researchgate.net
Groundwater Ubiquity Score (GUS)Screens for a chemical's potential to leach into groundwater.Framework for assessing mobility based on persistence (t1/2) and sorption (Koc). nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 4,4 Isopropylidenediphenoxyaceticacid in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 4,4'-Isopropylidenediphenoxyacetic acid, providing the necessary separation from matrix interferences and related compounds. The choice of technique is often dictated by the sample matrix, the required detection limits, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, PDA, ELSD, RI)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 4,4'-Isopropylidenediphenoxyacetic acid. Reversed-phase HPLC is the most common approach, where the separation is based on the compound's hydrophobicity.

Typical HPLC Parameters: A common setup involves a C18 or a mixed-mode column, which offers both hydrophobic and ion-exchange retention mechanisms. acs.orgresearchgate.net The mobile phase usually consists of a gradient mixture of an organic solvent, like acetonitrile (B52724), and an aqueous solution containing an acid, such as formic acid or phosphoric acid, to ensure the carboxylic acid groups remain protonated for better retention and peak shape. mtc-usa.comresearchgate.net

UV and Photodiode Array (PDA) Detection: Due to the presence of aromatic rings in its structure, 4,4'-Isopropylidenediphenoxyacetic acid exhibits strong ultraviolet (UV) absorbance. A UV detector set at a specific wavelength (e.g., 220, 254, or 275 nm) can provide sensitive detection. mtc-usa.comresearchgate.net A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectral data with that of a known standard. researchgate.netscbt.com

Evaporative Light Scattering Detection (ELSD) and Refractive Index (RI) Detection: For matrices where UV-active interferences are problematic, or if the compound itself had a weak chromophore, alternative detectors can be used. An Evaporative Light Scattering Detector (ELSD) is a quasi-universal detector that can detect any analyte that is less volatile than the mobile phase. It is compatible with gradient elution, which is often necessary for complex samples. eag.com A Refractive Index (RI) detector can also be employed, particularly in isocratic separations, although it generally offers lower sensitivity compared to UV or ELSD and is sensitive to temperature and pressure fluctuations.

Table 1: Representative HPLC Method Parameters for 4,4'-Isopropylidenediphenoxyacetic acid Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 225 nm

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) (Often Requires Derivatization for Volatility)

Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is generally suitable only for volatile and thermally stable compounds. dphen1.com Due to the polar carboxylic acid functional groups and high molecular weight, 4,4'-Isopropylidenediphenoxyacetic acid is non-volatile and requires a derivatization step to increase its volatility and thermal stability for GC analysis. nih.gov

Derivatization: The most common derivatization reactions for carboxylic acids are esterification and silylation. nih.gov

Esterification: This process converts the carboxylic acid groups into esters, typically methyl esters, using reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727) (BF3-Methanol). nih.gov

Silylation: This involves replacing the acidic protons with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. nih.govresearchgate.net The resulting silyl esters are much more volatile and produce characteristic mass spectra. nih.gov

GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS. The GC separates the derivatized analyte from other components in the sample, and the mass spectrometer provides detection and structural information. researchgate.netnih.gov Operating the MS in selected ion monitoring (SIM) mode can significantly enhance sensitivity and selectivity for trace-level quantification. oup.comnih.gov

Table 2: Typical GC-MS Derivatization and Analysis Parameters

Parameter Condition
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Heat at 70 °C for 60 minutes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Oven Program 100 °C (2 min hold), ramp at 15 °C/min to 300 °C (10 min hold)
Injector Temperature 280 °C
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) of characteristic fragment ions

Ion Chromatography for Ionic Species and Related Salts

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic substances. It is particularly well-suited for analyzing carboxylic acids and their corresponding salts in aqueous samples. nih.govnih.gov The primary separation mechanism can be ion exchange or ion exclusion. researchgate.net

For a dicarboxylic acid like 4,4'-Isopropylidenediphenoxyacetic acid, anion-exchange chromatography is the preferred method. The sample is introduced into the IC system, and the analyte ions are separated on a column containing a stationary phase with fixed positive charges. Elution is typically achieved using an aqueous solution of a salt, such as sodium carbonate and/or sodium bicarbonate. nih.gov Suppressed conductivity detection is often used to enhance sensitivity by chemically reducing the background conductivity of the eluent while increasing the conductivity of the analyte ions. nih.govresearchgate.net

Table 3: Illustrative Ion Chromatography Method Parameters

Parameter Condition
Column High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC)
Guard Column AG11-HC
Eluent Gradient of Sodium Hydroxide (B78521) (e.g., 1 mM to 60 mM)
Flow Rate 1.5 mL/min
Column Temperature 30 °C
Detection Suppressed Conductivity with Anion Self-Regenerating Suppressor
Injection Volume 25 µL

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov SFC can offer fast and efficient separations, especially for complex mixtures and chiral compounds. nih.govmdpi.com For polar acidic compounds like 4,4'-Isopropylidenediphenoxyacetic acid, the polarity of the CO2 mobile phase is increased by adding a polar organic co-solvent, such as methanol. researchgate.netepa.gov Acidic or basic additives may also be used to improve peak shape and retention. mdpi.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster analysis times compared to HPLC. researchgate.net

Sample Preparation and Extraction Methods for Industrial and Environmental Samples

Effective sample preparation is a critical step to isolate 4,4'-Isopropylidenediphenoxyacetic acid from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration from liquid samples. nih.gov For an acidic compound like 4,4'-Isopropylidenediphenoxyacetic acid in an aqueous matrix, a mixed-mode SPE sorbent that combines reversed-phase and anion-exchange functionalities is often highly effective. ukm.myanalis.com.my

The optimization of an SPE method involves several key steps:

Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to activate the stationary phase. nih.gov

Sample Loading: The aqueous sample, with its pH adjusted to be at least 2 pH units below the pKa of the carboxylic acid groups (to ensure they are in their neutral, protonated form), is passed through the cartridge. This enhances retention by hydrophobic interactions. analis.com.my

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences. nih.gov

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol or acetonitrile. To elute analytes retained by ion exchange, the pH of the eluting solvent is often modified with a base (e.g., ammonia) to deprotonate the analyte and disrupt the ionic interaction. ukm.my

A specific type of SPE using a zirconium-based metal-organic framework has shown high efficiency for extracting phenoxyacetic acids, which are structurally related to the target compound. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the differential solubility of a compound between two immiscible liquids, typically an aqueous phase and an organic solvent. unam.mx For 4,4'-Isopropylidenediphenoxyacetic acid, which is an acidic compound, its solubility is highly dependent on the pH of the aqueous phase.

The optimization of an LLE method involves:

Acidification: The pH of the aqueous sample is adjusted to a low value (e.g., pH < 2) with a strong acid. This converts the carboxylate anions into their neutral carboxylic acid form. oup.comunam.mx

Solvent Extraction: The acidified aqueous sample is then vigorously mixed with a water-immiscible organic solvent such as dichloromethane, diethyl ether, or ethyl acetate. oup.comsigmaaldrich.com The neutral analyte partitions into the organic phase.

Separation and Concentration: The organic layer is separated, dried (e.g., with anhydrous sodium sulfate), and then evaporated to concentrate the analyte before analysis. unam.mx Multiple extractions are often performed to maximize recovery. unam.mx


Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE)

Effective isolation of the target analyte from the sample matrix is a critical first step in the analytical workflow. Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) are advanced, "green" extraction techniques that offer significant advantages over traditional methods.

Microwave-Assisted Extraction (MAE) is a process that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from a matrix. nih.govslideshare.net The primary mechanism involves the direct interaction of microwaves with polar molecules in the sample, causing rapid heating and rupture of cell walls or desorption from the matrix surface, which enhances the mass transfer of the analyte into the solvent. slideshare.netpolyu.edu.hk

Key advantages of MAE include significantly reduced extraction times (often minutes compared to hours for conventional methods), lower solvent consumption, and potentially higher extraction yields. slideshare.netresearchgate.net The choice of solvent is crucial; it must have a high dielectric constant to absorb microwave energy efficiently. For compounds like 4,4'-Isopropylidenediphenoxyacetic acid, polar solvents such as ethanol (B145695), methanol, or acetonitrile, often mixed with water, are suitable. polyu.edu.hkresearchgate.net

Table 1: General Parameters for Microwave-Assisted Extraction of Phenolic Compounds

ParameterTypical Range/ValuePurpose
Microwave Power300 - 1000 WTo control the rate of heating. polyu.edu.hknih.gov
Extraction Time5 - 20 minTo ensure complete transfer of the analyte to the solvent. nih.gov
Temperature50 - 120 °CTo enhance extraction efficiency without degrading the analyte. unam.mx
SolventEthanol, Acetonitrile, Methanol (often in aqueous solutions)To solubilize the target analyte and absorb microwave energy. polyu.edu.hkresearchgate.net
Liquid-to-Solid Ratio20:1 to 60:1 mL/gTo ensure sufficient solvent for extraction and interaction with microwaves. nih.gov

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. encyclopedia.pub A substance becomes a supercritical fluid when its temperature and pressure are brought above its critical point, where it exhibits properties of both a liquid and a gas. encyclopedia.pub Supercritical CO₂ is particularly advantageous because it is non-toxic, non-flammable, and has a critical temperature of 31°C, which is suitable for extracting thermolabile compounds. pocketdentistry.com Its solvating power can be finely tuned by adjusting pressure and temperature. pocketdentistry.com

For polar analytes like 4,4'-Isopropylidenediphenoxyacetic acid, the low polarity of pure CO₂ can be a limitation. This is overcome by adding a small amount of a polar co-solvent, or "modifier," such as ethanol or methanol, which significantly enhances the extraction efficiency for polar compounds. pocketdentistry.comnih.gov SFE is valued for producing clean extracts with minimal solvent residue, as the CO₂ can be easily removed by depressurization. fujifilm.comresearchgate.net

Matrix Effects, Interferent Removal, and Clean-Up Strategies for Diverse Samples

When analyzing complex matrices such as environmental water, soil, or biological fluids, co-extracted substances can interfere with the final measurement, a phenomenon known as the "matrix effect". amazonaws.comresearchgate.net These interferences can either suppress or enhance the analytical signal, leading to inaccurate quantification. rsc.org Therefore, a robust clean-up strategy is essential to remove these interferents. eag.com

Common clean-up techniques applicable to the analysis of bisphenol derivatives include:

Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between two immiscible liquid phases. It is often used as a preliminary clean-up step. unam.mx

Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up extracts containing bisphenols and their derivatives. unam.mxpocketdentistry.com It involves passing the sample extract through a cartridge packed with a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away, after which the analyte is eluted with a small volume of a clean solvent. For acidic compounds like 4,4'-Isopropylidenediphenoxyacetic acid, ion-exchange or reversed-phase sorbents are commonly employed. rsc.org

Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE involves adding the sorbent directly to the extract, followed by vortexing and centrifugation. This method is fast and effective for removing a wide range of interferences. researchgate.net

Table 2: Common Clean-Up Strategies for Bisphenol Analogues in Complex Samples

TechniqueSorbent/Phase TypeTarget MatricesPrinciple of Separation
Solid-Phase Extraction (SPE) C18 (Reversed-Phase)Water, Urine, SerumHydrophobic interaction. researchgate.netnih.gov
Polymeric Cation-ExchangeCyanobacterial ExtractsIon-exchange and hydrophobic interactions. rsc.org
Molecularly Imprinted Polymer (MIP)SerumHighly selective binding based on molecular shape and functionality. researchgate.net
Liquid-Liquid Extraction (LLE) Ethyl Acetate, AcetonitrileWater, Blood, FoodPartitioning based on relative solubility. dphen1.combipm.org
Dispersive SPE (dSPE) C18, Graphitized Carbon BlackFood, Environmental SamplesAdsorption of interfering compounds like lipids and pigments. researchgate.net

Spectroscopic Quantification Methods

Spectroscopic methods provide a direct means of quantifying the concentration of an analyte in a prepared sample solution.

UV-Visible Spectrophotometry for Concentration Determination in Solution

UV-Visible spectrophotometry is a straightforward and cost-effective technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

4,4'-Isopropylidenediphenoxyacetic acid possesses aromatic rings (phenoxy groups) which are strong chromophores, making it suitable for UV detection. researchgate.net The typical wavelength of maximum absorbance (λmax) for phenoxyacetic acids is in the range of 270-285 nm. researchgate.net While not as selective as mass spectrometry, UV-Vis spectrophotometry can be a reliable method for quantification in relatively clean samples or for determining total phenolic content after a colorimetric reaction, such as with the Folin-Ciocalteu reagent. rjpbcs.com

Table 3: Typical UV Absorption Maxima for Related Phenoxyacetic Acids

Compoundλmax (nm)Reference
Phenoxyacetic acid268 researchgate.net
4-Chlorophenoxyacetic acid280 researchgate.net
2,4-Dichlorophenoxyacetic acid285 researchgate.net
2,3-Dichlorophenoxyacetic acid280 researchgate.net

Note: The λmax for 4,4'-Isopropylidenediphenoxyacetic acid would need to be determined experimentally but is expected to be in a similar range.

Quantitative NMR Spectroscopy for Absolute Concentration and Mixture Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the determination of the absolute concentration or purity of a substance without the need for an identical reference standard of the analyte. fujifilm.combipm.org The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.govnih.gov

For quantification, a certified internal standard (IS) of known purity is weighed and mixed with a known mass of the sample containing the analyte. sigmaaldrich.com By comparing the integral of a specific, non-overlapping signal from the analyte with the integral of a signal from the internal standard, the concentration or purity of the analyte can be calculated precisely. researchgate.netyoutube.com

Key requirements for accurate qNMR include:

Ensuring complete relaxation of all nuclei being quantified, which often requires long relaxation delays (D1) between scans. bipm.org

Selecting signals for integration that are unique to the analyte and the internal standard, with no overlap. bipm.org

Accurate weighing of both the sample and the internal standard. sigmaaldrich.com

qNMR is particularly valuable for certifying reference materials and for analyzing complex mixtures where chromatographic methods may be challenging. nih.gov

Electrochemical and Sensor-Based Detection Systems

Electrochemical methods offer high sensitivity, portability, and the potential for real-time analysis, making them attractive for monitoring applications.

Voltammetric and Potentiometric Methods for Real-Time Monitoring

Voltammetric methods involve applying a varying potential to an electrode and measuring the resulting current. The phenolic hydroxyl groups in 4,4'-Isopropylidenediphenoxyacetic acid are electrochemically active and can be oxidized at a specific potential. This oxidation produces a current peak whose height is proportional to the concentration of the analyte. Techniques like Differential Pulse Voltammetry (DPV) can achieve very low detection limits. mdpi.com The development of chemically modified electrodes, for instance, using nanomaterials, can further enhance sensitivity and selectivity for phenolic compounds. researchgate.net

Potentiometric methods measure the potential difference between two electrodes in the absence of significant current flow. A potentiometric sensor, or ion-selective electrode (ISE), is designed to respond selectively to a specific ion or molecule. A sensor for 4,4'-Isopropylidenediphenoxyacetic acid could potentially be developed using a molecularly imprinted polymer (MIP) as the recognition element. The MIP would be synthesized to have cavities that specifically bind to the target molecule, and this binding event would generate a measurable potential change.

While specific voltammetric or potentiometric sensors for 4,4'-Isopropylidenediphenoxyacetic acid have not been reported, methods developed for other phenoxyacetic acids and bisphenols demonstrate the feasibility of this approach for sensitive and real-time detection. nih.govnih.gov

Table 4: Examples of Voltammetric Determination of Related Compounds

AnalyteElectrode TypeTechniqueDetection LimitReference
2,4-Dichlorophenoxyacetic acidModified Carbon Paste ElectrodeCyclic Voltammetry (CV)17.6 µg/L researchgate.net
Paracetamol (contains phenol (B47542) group)Screen-Printed Carbon ElectrodeDifferential Pulse Voltammetry (DPV)0.2 mg/L mdpi.com
Bisphenol AVarious Modified ElectrodesVoltammetryVaries (ng/L to µg/L range) nih.gov

Development of Chemical Sensors and Biosensors for Environmental or Industrial Applications

The detection of specific organic compounds such as 4,4'-Isopropylidenediphenoxyacetic acid in environmental and industrial settings necessitates the development of rapid, selective, and sensitive analytical tools. Chemical sensors and biosensors offer a promising alternative to traditional, lab-based chromatographic methods by enabling on-site and real-time monitoring.

Chemical Sensors: The design of chemical sensors for 4,4'-Isopropylidenediphenoxyacetic acid often involves creating a recognition element that selectively interacts with the target molecule. This interaction elicits a measurable physical or chemical change. For compounds containing phenoxyacetic acid groups, electrochemical sensors are a significant area of research. srce.hr These sensors typically use modified carbon electrodes (e.g., glassy carbon, carbon paste) that are coated with a material designed to bind to the analyte. srce.hr Modifications can include molecularly imprinted polymers (MIPs), which create polymer cavities with a specific affinity for the three-dimensional structure of the target molecule. Other strategies involve using nanocomposites, such as metal oxides or conductive polymers, to enhance the electrochemical signal generated upon the oxidation or reduction of the analyte at the electrode surface. srce.hr

Biosensors: Biosensors utilize a biological component, such as an enzyme or antibody, as the recognition element. For a compound like 4,4'-Isopropylidenediphenoxyacetic acid, an enzymatic biosensor could be developed using enzymes that act on phenolic or carboxylic acid substrates. The enzymatic reaction with the analyte would produce or consume a substance (e.g., H₂O₂, O₂, NADH), which can then be detected by a transducer (e.g., an electrode). Another approach is the development of immunosensors, which rely on the highly specific binding between an antibody and the target antigen (4,4'-Isopropylidenediphenoxyacetic acid). The binding event can be detected through various means, including fluorescence, quartz crystal microbalance (QCM), or electrochemical changes. While specific biosensors for 4,4'-Isopropylidenediphenoxyacetic acid are not widely documented, the principles have been successfully applied to similar aromatic acids. nih.gov

Environmental and Industrial Applications: In an environmental context, these sensors could be deployed for the continuous monitoring of water sources to detect contamination from industrial runoff. In industrial applications, they could be integrated into process streams to monitor the concentration of 4,4'-Isopropylidenediphenoxyacetic acid as a reactant or to detect its presence as a byproduct, ensuring process efficiency and quality control. mdpi.com For instance, sensors can be used to monitor the droplet size and composition in emulsification processes in real-time. mdpi.com

Below is a table summarizing potential sensor technologies for this application.

Table 1: Potential Sensor Technologies for 4,4'-Isopropylidenediphenoxyacetic Acid

Sensor TypeRecognition ElementTransduction PrinciplePotential Application
Electrochemical SensorMolecularly Imprinted Polymer (MIP)Voltammetry / AmperometryEnvironmental Water Monitoring
Optical SensorFunctionalized NanoparticlesColorimetry / FluorescenceIndustrial Process Control
Enzymatic BiosensorLaccase / TyrosinaseElectrochemical / OpticalWastewater Treatment Monitoring
ImmunosensorSpecific Monoclonal AntibodyPiezoelectric / Surface Plasmon ResonanceHigh-Sensitivity Environmental Screening

Hyphenated and Coupled Techniques for Enhanced Analytical Capabilities

For definitive identification and precise quantification, especially at low concentrations and within complex samples, hyphenated analytical techniques are indispensable. These methods couple a high-resolution separation technique with a highly sensitive and specific detection technique.

LC-MS/MS for Trace Analysis and Structural Confirmation in Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of non-volatile compounds like 4,4'-Isopropylidenediphenoxyacetic acid in intricate matrices such as environmental water, soil, or biological fluids. nih.gov The comprehensive detection and identification of active ingredients in complex matrices is a significant analytical challenge. nih.gov

Methodology: The analysis begins with sample preparation, which is crucial for removing interferences and concentrating the analyte. Solid Phase Extraction (SPE) is a common and effective method for purifying and enriching analytes from complex samples, reducing matrix effects and improving reproducibility. nih.govprimescholars.com

Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. For 4,4'-Isopropylidenediphenoxyacetic acid, a reversed-phase column (e.g., C18) is typically used. frontiersin.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid or acetic acid) added to improve the peak shape and ionization efficiency of the acidic analyte. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the target compound from other components in the mixture. nih.govfrontiersin.org

The eluent from the LC column is then directed into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operated in negative ion mode for acidic compounds to generate the deprotonated molecule [M-H]⁻. The mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF), provides high selectivity and sensitivity. mdpi.comnih.gov In MS/MS mode, the [M-H]⁻ precursor ion is selected, fragmented via collision-induced dissociation (CID), and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity and allows for quantification at trace levels, even in the presence of co-eluting matrix components. littlemsandsailing.comresearchgate.net

Research Findings: While specific studies on 4,4'-Isopropylidenediphenoxyacetic acid are limited, extensive research on the parent compound, Bisphenol A, and other phenoxyacetic acids demonstrates the capability of LC-MS/MS. The technique achieves low limits of detection (LOD), often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. High-resolution mass spectrometry further aids in the unambiguous confirmation of the elemental composition of the detected analyte. mdpi.com

Below is a data table with hypothetical yet representative LC-MS/MS parameters for the analysis of 4,4'-Isopropylidenediphenoxyacetic acid.

Table 2: Illustrative LC-MS/MS Parameters for 4,4'-Isopropylidenediphenoxyacetic Acid Analysis

ParameterValue / Description
LC ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion ([M-H]⁻)m/z 345.13
Primary Product Ionm/z 287.12 (Loss of CH₂COOH)
Secondary Product Ionm/z 133.06 (Phenoxyacetic acid fragment)
Limit of Quantification (LOQ)Typically low ng/mL to pg/mL range

GC-MS/MS for Volatile Derivatives and High-Sensitivity Detection

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique in analytical chemistry, prized for its high chromatographic resolution. rjptonline.org However, for non-volatile and polar compounds like 4,4'-Isopropylidenediphenoxyacetic acid, direct analysis by GC is not feasible. A chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form.

Derivatization: The primary goal of derivatization for this compound is to cap the polar carboxylic acid functional groups. A common approach is esterification, for example, by reacting the acid with methanol in the presence of an acid catalyst (like BF₃) or with diazomethane to form the corresponding dimethyl ester. Another widely used method is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups. researchgate.net This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

Methodology: Once derivatized, the sample is injected into the gas chromatograph. The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5ms or HP-5ms). The oven temperature is programmed to ramp up, allowing for the separation of analytes based on their boiling points and interactions with the stationary phase.

The separated compounds then enter the mass spectrometer, which is usually operated in electron ionization (EI) mode. EI creates characteristic and reproducible fragmentation patterns that are useful for structural elucidation and library matching. For high-sensitivity and high-selectivity detection, tandem mass spectrometry (GC-MS/MS) is employed. nih.govscispace.com Similar to LC-MS/MS, a specific precursor ion from the derivatized analyte is selected and fragmented, and one or more specific product ions are monitored. This targeted approach minimizes background noise and allows for highly sensitive quantification, often reaching picogram levels. researchgate.netmdpi.com

Research Findings: Studies on related compounds show that derivatization followed by GC-MS/MS analysis provides excellent sensitivity and specificity. nih.gov The choice of derivatizing reagent can influence the fragmentation pattern and chromatographic behavior, offering a way to optimize the method for specific analytical challenges. researchgate.net The combination of efficient chromatographic separation and unique mass spectral fragments allows for maximum structural information and reliable quantification. nih.gov

The following table presents potential derivatization products and their expected mass spectrometric behavior.

Table 3: GC-MS/MS Analysis of 4,4'-Isopropylidenediphenoxyacetic Acid Derivatives

DerivativeDerivatizing ReagentKey Mass Fragment (m/z)Advantages
Dimethyl EsterDiazomethane or BF₃/MethanolMolecular Ion (M⁺) and fragments from loss of -OCH₃Clean reaction, stable derivative
Di-TMS EsterBSTFA or MSTFACharacteristic ions at m/z 73 and fragments from loss of -OTMSEasy, one-step reaction, good volatility

Future Directions and Emerging Research Paradigms for 4,4 Isopropylidenediphenoxyaceticacid

Sustainable Synthesis and Green Chemical Engineering Innovations for Its Production

The future production of 4,4'-Isopropylidenediphenoxyacetic acid is intrinsically linked to the adoption of green chemistry and sustainable engineering principles. The conventional synthesis involves the etherification of Bisphenol A (BPA) with a haloacetic acid, a reaction class that is being reimagined for greater efficiency and reduced environmental impact.

A key area of innovation is the use of Phase-Transfer Catalysis (PTC). wikipedia.org PTC facilitates the reaction between reactants in different phases (e.g., an aqueous solution of a phenoxide salt and an organic solvent containing the alkylating agent), which is typical for this type of etherification. wikipedia.orgphasetransfercatalysis.com This method can increase reaction rates, lower energy consumption, and allow the use of greener solvents like toluene (B28343) or even solvent-free conditions, moving away from hazardous dipolar aprotic solvents. acsgcipr.org The use of simple inorganic bases such as potassium carbonate, which generates a dry byproduct, can enhance reactivity compared to sodium hydroxide (B78521) which produces water that can hinder the reaction. phasetransfercatalysis.com Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common catalysts, with phosphonium salts offering greater stability at higher temperatures. wikipedia.org Research is focused on optimizing PTC systems to maximize yield and minimize catalyst loading, making the process more economical and sustainable. phasetransfercatalysis.com

Innovation AreaDescriptionPotential Benefits for Production
Phase-Transfer Catalysis (PTC)Utilizes catalysts (e.g., quaternary ammonium salts) to facilitate reactions between immiscible reactants. wikipedia.orgHigher reaction rates, use of greener solvents, reduced energy needs, solvent-free options. acsgcipr.org
Optimized Base SelectionUsing inorganic bases like potassium carbonate instead of sodium hydroxide. phasetransfercatalysis.comAvoids water as a byproduct, which can inhibit reactivity in etherification reactions. phasetransfercatalysis.com
Advanced CatalystsExploring recyclable catalysts such as modified ion exchange resins. juniperpublishers.comImproved product selectivity and purity, simplified catalyst separation and reuse. juniperpublishers.comresearchgate.net
Solvent StrategyMinimizing or eliminating hazardous organic solvents. acsgcipr.orgReduced environmental footprint, improved process safety, lower purification costs.

Design of Novel Functional Materials Incorporating the 4,4-Isopropylidenediphenoxyaceticacid Scaffold with Advanced Performance Attributes

The unique molecular structure of 4,4'-Isopropylidenediphenoxyacetic acid, which combines a rigid bisphenol A core with flexible carboxylic acid arms, makes it a highly promising monomer for creating novel functional materials. The dicarboxylic acid functionality allows it to be incorporated into a wide range of polymers, including polyesters, polyamides, and epoxy resins.

One emerging application is in the formulation of advanced thermosetting polymers, such as shape-memory epoxy vitrimers. rsc.org By reacting dicarboxylic acids with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), it is possible to create crosslinked networks. rsc.org These materials exhibit dynamic covalent bonds that allow them to be reshaped and hold a temporary form, returning to their original permanent shape upon a stimulus like heat. Research has shown that thermosets based on DGEBA and various dicarboxylic acids can achieve excellent shape fixity and recovery ratios exceeding 99%. rsc.org The specific structure of 4,4'-Isopropylidenediphenoxyacetic acid could impart unique thermal and mechanical properties to such vitrimers due to its rigid backbone.

Another avenue is the synthesis of new polybenzoxazines, a class of high-performance phenolic resins. Bisphenol-based compounds are already used to create benzoxazine (B1645224) resins for applications requiring high thermal stability and flame retardancy. rsc.org Incorporating the dicarboxylic acid groups of 4,4'-Isopropylidenediphenoxyacetic acid could enable the creation of novel polybenzoxazine-polyester copolymers, potentially offering enhanced processability or tailored mechanical properties. The esterification of dicarboxylic acids is a well-established method for modifying polymers and tuning their characteristics, such as plasticization and low-temperature performance. mdpi.com

Integration into Circular Economy Principles and Waste Valorization Strategies for Related Chemical Feedstocks

A significant future direction for 4,4'-Isopropylidenediphenoxyacetic acid lies in its integration into a circular economy. This involves sourcing its chemical precursors from waste streams rather than virgin fossil fuels. The most relevant feedstock is polycarbonate (PC), a widely used plastic made from BPA. researchgate.net A growing body of research focuses on the chemical recycling, or upcycling, of PC waste. mdpi.com

Advanced recycling processes can depolymerize PC waste to recover its constituent monomers, primarily BPA, with high purity. sciencedaily.com For example, a zinc-based catalyst in methanol (B129727) has been shown to break down commercial PC beads into BPA and dimethyl carbonate (DMC) within 20 minutes at room temperature. sciencedaily.com Other methods, such as base-catalyzed methanolysis, have been simulated for industrial-scale production of high-purity BPA from PC waste. rsc.org This "circular BPA" can then serve as a sustainable starting material for the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid.

This approach offers multiple benefits:

Waste Valorization: It transforms low-value plastic waste into a valuable chemical feedstock, reducing landfill accumulation. researchgate.netmdpi.com

Resource Efficiency: It decreases the reliance on fossil fuels for the production of aromatic chemicals. researchgate.net

Environmental Safety: Recovering BPA from waste prevents the leaching of this pollutant into the environment. sciencedaily.com

The catalytic conversion of PC waste can also yield other valuable aromatic hydrocarbons like benzene (B151609) and toluene, further demonstrating the potential of waste-based chemical production. canterbury.ac.nzcanterbury.ac.nz By positioning 4,4'-Isopropylidenediphenoxyacetic acid as a product of upcycled BPA, its production can be aligned with a sustainable, circular model that minimizes waste and environmental impact. rsc.orgacs.orgnih.gov

Advanced Characterization of Complex Systems Containing this compound (e.g., In-Situ, Operando Spectroscopy)

Understanding and optimizing the synthesis and performance of materials derived from 4,4'-Isopropylidenediphenoxyacetic acid requires advanced characterization techniques. Future research will increasingly rely on in-situ and operando spectroscopic methods to monitor chemical processes in real-time, under actual reaction conditions.

For the synthesis of the compound itself, techniques like in-situ FTIR or Raman spectroscopy could be employed to track the etherification of BPA. This would allow researchers to monitor the consumption of reactants and the formation of the product and intermediates, providing crucial data for kinetic modeling and process optimization.

When 4,4'-Isopropylidenediphenoxyacetic acid is used as a monomer in polymerization, operando spectroscopy becomes invaluable. For instance, in the creation of polyesters, one could monitor the esterification reaction, tracking the disappearance of carboxylic acid groups and the formation of ester linkages. This provides a deep understanding of polymerization kinetics, catalyst activity, and the formation of side products. Similarly, when curing epoxy resins with this dicarboxylic acid, in-situ monitoring can reveal the reaction mechanism and the evolution of the crosslinked network structure. rsc.org These advanced analytical approaches move beyond simple pre- and post-reaction analysis, offering a dynamic view that is essential for designing more efficient synthetic routes and materials with precisely controlled properties.

Artificial Intelligence and Machine Learning in Chemical Synthesis Optimization and Materials Design utilizing the Compound

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the development of new chemicals and materials, including those based on 4,4'-Isopropylidenediphenoxyacetic acid. These computational tools can dramatically accelerate the discovery and optimization cycle, which is often slow and resource-intensive. llnl.govibm.com

In the realm of chemical synthesis, ML models can be trained on reaction data to predict the outcome of a reaction (e.g., yield, purity) under various conditions (temperature, catalyst, solvent). This allows for the rapid in-silico optimization of the synthesis of 4,4'-Isopropylidenediphenoxyacetic acid, identifying the most efficient and sustainable reaction pathways before extensive lab work is undertaken. ibm.com

For materials design, ML offers powerful predictive capabilities. By training models on datasets of known polymers and their properties, researchers can predict the characteristics of a novel polymer made from 4,4'-Isopropylidenediphenoxyacetic acid. nih.govresearchgate.net For example, a model could predict properties such as glass transition temperature, tensile strength, or thermal conductivity based solely on the monomer's structure. llnl.govarxiv.org This enables the rapid screening of virtual polymer candidates for specific applications, guiding synthetic chemists toward the most promising materials. The development of new polymer representations and graph-based ML techniques is continuously improving the accuracy of these predictions. llnl.gov

Application AreaAI/ML TaskExpected Outcome
Chemical SynthesisReaction outcome prediction; Retrosynthesis analysis. ibm.comFaster optimization of synthesis conditions; Discovery of novel, efficient synthetic routes.
Materials DesignPrediction of polymer properties (e.g., thermal, mechanical) from monomer structure. nih.govresearchgate.netRapid screening of new polymer candidates; Accelerated discovery of materials with target properties. llnl.gov
Process OptimizationMulti-objective optimization of reaction parameters.Identification of conditions that maximize yield while minimizing cost and environmental impact.

Multi-omics Approaches in Environmental Biotransformation Studies for Detailed Microbial Pathway Elucidation

Understanding the environmental fate of 4,4'-Isopropylidenediphenoxyacetic acid is crucial for a complete lifecycle assessment. Future research will employ multi-omics approaches to unravel how microorganisms in soil and water biotransform this compound. These techniques—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the microbial processes at a molecular level. researchgate.net

Since 4,4'-Isopropylidenediphenoxyacetic acid contains ether linkages and a BPA core, its degradation likely involves multiple enzymatic steps. Studies on related compounds show that bacteria can degrade aromatic ethers and the BPA structure. mdpi.comnih.gov For instance, the bacterium Cupriavidus basilensis has been shown to transform BPA and its analogues through hydroxylation of the phenol (B47542) rings and subsequent ring fission. nih.gov Other bacteria metabolize BPA via oxidation of its aliphatic methyl groups. researchgate.net The ether bonds are also susceptible to microbial cleavage.

A multi-omics study on a microbial community exposed to 4,4'-Isopropylidenediphenoxyacetic acid would:

Metagenomics: Identify the species present and the genes encoding potential degradation enzymes (e.g., oxygenases, hydrolases). researchgate.net

Metatranscriptomics: Reveal which of these genes are actively expressed in the presence of the compound, indicating their involvement in its breakdown. nih.gov

Proteomics: Detect the actual enzymes being produced by the microorganisms to catalyze the degradation reactions. mdpi.com

Metabolomics: Identify the intermediate and final products of the biotransformation, allowing for the complete reconstruction of the degradation pathway. researchgate.net

This detailed pathway elucidation is essential for assessing the compound's persistence, potential for bioaccumulation, and the toxicity of its metabolites. nih.govscirp.org

Development of Smart Analytical Tools and Miniaturized Devices for Real-Time Monitoring and Process Control

The development of smart, portable, and real-time analytical tools is a critical enabling technology for both the production and environmental monitoring of 4,4'-Isopropylidenediphenoxyacetic acid. Future research will focus on creating miniaturized sensors and devices that can provide rapid, on-site measurements.

A promising approach is the development of electrochemical sensors based on molecularly imprinted polymers (MIPs). mdpi.com MIPs are synthetic receptors with cavities tailored to bind a specific target molecule. doi.orgfao.org Sensors using MIPs have been successfully developed for the highly sensitive and selective detection of BPA and its derivatives. mdpi.comnih.gov These sensors can be integrated into portable devices, sometimes connected wirelessly to a smartphone, for on-site analysis of water or industrial process streams. nih.gov A similar strategy could be used to create a sensor specific to 4,4'-Isopropylidenediphenoxyacetic acid.

These tools have two primary applications:

Process Analytical Technology (PAT): In a manufacturing setting, integrated sensors can provide real-time data on the concentration of the product and any impurities. nih.gov This allows for tighter process control, ensuring consistent product quality, optimizing resource use, and minimizing waste.

Environmental Monitoring: Miniaturized, field-deployable sensors would enable rapid screening of environmental samples (e.g., wastewater, river water) to ensure the compound is not being released at harmful levels. nih.gov

The combination of high selectivity from MIPs with advanced materials like reduced graphene oxide or magnetic nanoparticles continues to push detection limits lower, making these smart analytical tools a cornerstone of future sustainable chemical manufacturing. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.